Ribocil-C Racemate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H21N7OS |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
2-[1-[(1-pyrimidin-2-ylimidazol-4-yl)methyl]piperidin-3-yl]-4-thiophen-2-yl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C21H21N7OS/c29-19-10-17(18-5-2-9-30-18)25-20(26-19)15-4-1-8-27(11-15)12-16-13-28(14-24-16)21-22-6-3-7-23-21/h2-3,5-7,9-10,13-15H,1,4,8,11-12H2,(H,25,26,29) |
InChI Key |
UVDVCDUBJWYRJW-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)CC2=CN(C=N2)C3=NC=CC=N3)C4=NC(=CC(=O)N4)C5=CC=CS5 |
Origin of Product |
United States |
Foundational & Exploratory
What is the mechanism of action of Ribocil-C (Racemate)?
Abstract
Ribocil-C is a synthetic small molecule that has garnered significant interest as a potential antibacterial agent due to its novel mechanism of action. This document provides a detailed technical overview of the mechanism by which Ribocil-C exerts its antimicrobial effects. It is intended for researchers, scientists, and professionals in the field of drug development who are focused on novel antibiotic targets. Ribocil-C targets the Flavin Mononucleotide (FMN) riboswitch, a regulatory RNA element found in bacteria but absent in mammals, offering a high degree of selectivity. By mimicking the natural ligand, FMN, Ribocil-C binds to the riboswitch and represses the expression of genes essential for riboflavin (vitamin B2) biosynthesis and transport. This leads to a state of riboflavin starvation, ultimately inhibiting bacterial growth and viability. This guide will delve into the molecular interactions, quantitative measures of activity, and the experimental methodologies used to elucidate this mechanism.
Introduction to Ribocil-C and its Target: The FMN Riboswitch
Ribocil was initially identified through a phenotypic screen for compounds that inhibit the riboflavin biosynthesis pathway in Escherichia coli.[1][2] The initial compound was a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer).[1][3] Subsequent studies revealed that Ribocil-B is the biologically active enantiomer responsible for the antibacterial activity.[1][3] Ribocil-C is a more potent analog of Ribocil-B, also with the (S)-configuration.[1][4]
The molecular target of Ribocil-C is the FMN riboswitch.[1][3][5][6][7][8][9] Riboswitches are structured non-coding RNA elements located in the 5' untranslated region of messenger RNA (mRNA) that regulate gene expression in response to the binding of a specific small molecule ligand.[2] The FMN riboswitch, upon binding its cognate ligand FMN, undergoes a conformational change that typically leads to the premature termination of transcription or the inhibition of translation of downstream genes.[2] These genes are primarily involved in the biosynthesis (e.g., ribB) and transport of riboflavin.[3][6] As FMN riboswitches are conserved in a range of pathogenic bacteria and are absent in humans, they represent a promising target for the development of novel antibiotics with high selectivity.[5]
Molecular Mechanism of Action
Ribocil-C functions as a synthetic mimic of the natural FMN ligand.[1][6] Despite being structurally distinct from FMN, it effectively binds to the aptamer domain of the FMN riboswitch.[1] This binding event induces a conformational change in the riboswitch architecture, forcing it into a state that represses gene expression.[1] This "OFF" state prevents the synthesis of enzymes necessary for the production of riboflavin.
The consequences of this targeted gene repression are a dose-dependent decrease in the intracellular concentrations of riboflavin, FMN, and Flavin Adenine Dinucleotide (FAD).[3] Since these flavins are essential cofactors for a multitude of redox reactions in cellular metabolism, their depletion leads to a bacteriostatic and ultimately bactericidal effect.[3][5] The antibacterial activity of Ribocil-C can be reversed by the addition of exogenous riboflavin, further confirming its specific mode of action.[1][3]
Signaling Pathway Diagram
Caption: Signaling pathway of Ribocil-C's mechanism of action.
Quantitative Analysis of Ribocil-C Activity
The antibacterial efficacy and target engagement of Ribocil-C and its related compounds have been quantified using various in vitro and cell-based assays. The following tables summarize the key quantitative data.
Table 1: Binding Affinities of Ribocil Analogs to the FMN Riboswitch
| Compound | Target | Assay Type | Kd (nM) | Reference |
| Ribocil (racemate) | E. coli FMN Riboswitch | In vitro binding | 13 | [1][2] |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch | In vitro binding | ≥ 10,000 | [10] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch | In vitro binding | 6.6 | [10] |
| Ribocil-C | FMN Riboswitch | Affinity Selection-MS | 20.5 ± 10.5 | [11] |
Table 2: In Vitro and Cellular Activity of Ribocil Compounds
| Compound | Assay | Organism/System | Value | Reference |
| Ribocil | Reporter Gene Expression | E. coli | EC50 = 0.3 µM | [1][2] |
| Ribocil | Riboflavin Reduction | E. coli | IC50 = 0.3 µM | [2] |
| Ribocil-C | Antibacterial Activity | Methicillin-resistant S. aureus (MRSA) | MIC = 0.5 µg/mL | [10] |
| Ribocil-C | Antibacterial Activity | Wild-type E. coli | MIC > 64 µg/mL | [1] |
| Ribocil C-PA | Antibacterial Activity | E. coli | MIC = 4 µg/mL | [1] |
| Ribocil C-PA | Antibacterial Activity | K. pneumoniae | MIC = 4 µg/mL | [1] |
Experimental Protocols
The elucidation of Ribocil-C's mechanism of action has relied on a combination of genetic, biochemical, and biophysical experimental approaches. Below are detailed methodologies for key experiments.
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure.
Protocol:
-
Preparation of Bacterial Inoculum: A single colony of the test bacterium is inoculated into a suitable broth medium and incubated to reach the logarithmic growth phase. The culture is then diluted to a standardized concentration (e.g., 5 x 105 CFU/mL).
-
Serial Dilution of Compound: Ribocil-C is serially diluted in a 96-well microtiter plate containing broth medium to achieve a range of concentrations.
-
Inoculation: The standardized bacterial suspension is added to each well of the microtiter plate, including a positive control (no compound) and a negative control (no bacteria).
-
Incubation: The plate is incubated at the optimal temperature for the bacterium (e.g., 37°C) for 16-20 hours.
-
Data Analysis: The MIC is determined as the lowest concentration of Ribocil-C at which no visible bacterial growth is observed.
In Vitro Riboswitch Binding Assay (Fluorescence Quenching)
This assay directly measures the binding of a ligand to the FMN riboswitch aptamer by monitoring the quenching of FMN's intrinsic fluorescence upon binding. Competitive binding assays can be used to determine the affinity of non-fluorescent compounds like Ribocil-C.
Protocol:
-
Preparation of RNA: The FMN riboswitch aptamer is produced by in vitro transcription from a DNA template and purified.
-
Binding Reaction: A constant concentration of the FMN riboswitch aptamer and FMN are incubated in a suitable buffer.
-
Fluorescence Measurement: The baseline fluorescence of the FMN-riboswitch complex is measured.
-
Competitive Titration: Increasing concentrations of Ribocil-C are added to the FMN-riboswitch complex. The displacement of FMN by Ribocil-C results in an increase in fluorescence.
-
Data Analysis: The dissociation constant (Kd) of Ribocil-C is calculated by fitting the fluorescence data to a competitive binding model.
Cell-Based Reporter Gene Assay
This assay quantifies the ability of a compound to regulate the expression of a gene controlled by the FMN riboswitch in living bacteria.
Protocol:
-
Construction of Reporter Strain: A bacterial strain is engineered to express a reporter gene (e.g., lacZ encoding β-galactosidase or gfp encoding green fluorescent protein) under the control of an FMN riboswitch.
-
Bacterial Culture and Treatment: The reporter strain is grown in the presence of varying concentrations of Ribocil-C.
-
Reporter Gene Expression Measurement:
-
For a lacZ reporter, β-galactosidase activity is measured using a colorimetric substrate (e.g., ONPG).
-
For a gfp reporter, fluorescence is measured using a plate reader.
-
-
Data Analysis: The effective concentration at which 50% of the maximal inhibition of reporter gene expression is observed (EC50) is calculated.
Experimental Workflow Diagram
Caption: General experimental workflow for the characterization of Ribocil-C.
Spectrum of Activity and Future Directions
Ribocil-C has demonstrated potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA).[3] However, its efficacy against wild-type Gram-negative bacteria is limited, primarily due to the outer membrane barrier and the presence of efflux pumps.[5] To address this, medicinal chemistry efforts have led to the development of derivatives such as Ribocil C-PA, which incorporates a primary amine to improve penetration into Gram-negative bacteria, showing promising activity against E. coli and K. pneumoniae.[1][3]
The discovery and characterization of Ribocil-C have validated the FMN riboswitch as a viable antibacterial target. Future research will likely focus on:
-
Optimizing the chemical scaffold of Ribocil-C to enhance its activity against a broader spectrum of Gram-negative pathogens.
-
Investigating mechanisms of resistance to Ribocil-C to anticipate and overcome potential clinical challenges.
-
Exploring the potential for combination therapies with other classes of antibiotics.
References
- 1. mdpi.com [mdpi.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. mdpi.com [mdpi.com]
- 11. osti.gov [osti.gov]
Ribocil-C (Racemate): A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribocil-C is a synthetic, small-molecule inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, a critical non-coding RNA element that regulates riboflavin (vitamin B2) biosynthesis. By acting as a mimic of the natural FMN ligand, Ribocil-C effectively represses the expression of genes essential for riboflavin production, leading to bacterial growth inhibition. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of Ribocil-C (racemate). It includes a summary of its mechanism of action, quantitative data on its efficacy, and detailed methodologies for key experimental assessments, alongside visual representations of its signaling pathway and experimental workflows.
Chemical Structure and Physicochemical Properties
Ribocil-C is a complex heterocyclic molecule with the chemical formula C₂₁H₂₁N₇OS. Its structure features a central piperidinyl-pyrimidinone core linked to a thienyl group and a pyrimidinyl-imidazolyl methyl moiety.
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₁N₇OS | [1] |
| Molecular Weight | 419.51 g/mol | [1] |
| CAS Number | 1825355-56-3 | [1] |
| Appearance | Solid | [2] |
| Purity | ≥98% | [2] |
| Solubility | Soluble in DMSO (≥ 110 mg/mL) | [3] |
| Storage | Store at -20°C for long-term (months to years) or 0-4°C for short-term (days to weeks). | [1] |
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil-C exerts its antibacterial effect through a highly specific mechanism of action targeting the FMN riboswitch.[3] Riboswitches are structured RNA elements, typically found in the 5' untranslated region of bacterial mRNAs, that bind directly to small molecule metabolites to regulate gene expression.[4]
The FMN riboswitch controls the expression of the ribB gene, which encodes a key enzyme in the riboflavin biosynthesis pathway.[5] In the absence of sufficient flavin mononucleotide (FMN), the riboswitch adopts a conformation that allows for the transcription and subsequent translation of the ribB gene.
Ribocil-C, as a structural mimic of FMN, binds to the aptamer domain of the FMN riboswitch.[6] This binding induces a conformational change in the riboswitch, leading to the formation of a terminator hairpin structure. This structure prematurely terminates transcription of the ribB mRNA, thereby inhibiting the synthesis of riboflavin. The resulting riboflavin starvation ultimately arrests bacterial growth.[6]
Signaling Pathway Diagram
Caption: Inhibition of the FMN riboswitch by Ribocil-C.
Biological Activity and Efficacy
Ribocil-C has demonstrated potent activity against a range of Gram-positive and Gram-negative bacteria. Its efficacy is particularly noted in strains with permeability defects, though modifications to its structure have been shown to enhance its activity against wild-type Gram-negative pathogens.[7]
In Vitro Activity
| Parameter | Organism | Value | Reference |
| IC₅₀ (FMN Riboswitch Reporter Gene Expression) | Escherichia coli | 0.3 µM | [5] |
| KD (FMN Riboswitch Aptamer Binding) | Escherichia coli | 13 nM | [5] |
| MIC | Staphylococcus aureus (MRSA) | 0.5 µg/mL | [4] |
| MIC | E. coli ΔtolC | 4 µg/mL | [7] |
| MIC | E. coli ΔrfaC | 8 µg/mL | [7] |
In Vivo Efficacy
In a murine septicemia model of E. coli infection, Ribocil-C demonstrated a dose-dependent reduction in bacterial burden.[3]
| Dose | Reduction in Bacterial Burden (log₁₀ CFU/g spleen) | Reference |
| 60 mg/kg | 1.87 | [3] |
| 120 mg/kg | 3.29 | [3] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)
This protocol is a generalized procedure based on Clinical and Laboratory Standards Institute (CLSI) guidelines.[8]
-
Bacterial Inoculum Preparation:
-
From a fresh agar plate, select 3-5 colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Drug Dilution:
-
Prepare a stock solution of Ribocil-C in DMSO.
-
Perform a serial two-fold dilution of Ribocil-C in CAMHB in a 96-well microtiter plate to obtain a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the diluted Ribocil-C.
-
Include a growth control well (bacteria and broth, no drug) and a sterility control well (broth only).
-
Incubate the plate at 37°C for 16-20 hours.
-
-
MIC Determination:
-
The MIC is the lowest concentration of Ribocil-C that completely inhibits visible growth of the bacteria.
-
Experimental Workflow: MIC Determination
Caption: Workflow for MIC determination by broth microdilution.
In Vivo Efficacy in a Murine Sepsis Model
This protocol is based on a study by Wang et al. (2017).[3]
-
Animal Model:
-
Use female CD-1 mice (or other appropriate strain).
-
Acclimatize animals for at least 3 days before the experiment.
-
-
Infection:
-
Culture E. coli (or other target pathogen) to mid-log phase.
-
Induce sepsis by intraperitoneal (IP) or intravenous (IV) injection of a predetermined lethal or sub-lethal dose of the bacterial suspension.
-
-
Treatment:
-
Administer Ribocil-C (e.g., 30-120 mg/kg) or vehicle control (e.g., 10% DMSO in saline) via a suitable route (e.g., subcutaneous or IP injection) at specified time points post-infection (e.g., 2, 10, and 18 hours).
-
-
Endpoint Measurement:
-
At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.
-
Aseptically collect spleens (or other target organs).
-
Homogenize the organs in sterile PBS.
-
Perform serial dilutions of the homogenates and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).
-
Calculate the reduction in bacterial burden compared to the vehicle-treated group.
-
FMN Riboswitch Binding Assay (Fluorescence Competition)
This is a generalized protocol based on descriptions of fluorescence-based binding assays.[6]
-
Reagent Preparation:
-
In vitro transcribe and purify the FMN riboswitch aptamer RNA.
-
Prepare a stock solution of FMN (the natural fluorescent ligand).
-
Prepare serial dilutions of Ribocil-C.
-
-
Binding Reaction:
-
In a suitable buffer, incubate a fixed concentration of the FMN riboswitch aptamer with a fixed concentration of FMN.
-
Add varying concentrations of Ribocil-C to the reaction mixtures.
-
-
Fluorescence Measurement:
-
Measure the fluorescence of FMN at its excitation and emission wavelengths. The binding of FMN to the riboswitch typically quenches its fluorescence.
-
The displacement of FMN by Ribocil-C will result in an increase in fluorescence.
-
-
Data Analysis:
-
Plot the change in fluorescence as a function of Ribocil-C concentration.
-
Calculate the IC₅₀ or KD value for Ribocil-C binding to the FMN riboswitch by fitting the data to a suitable binding model.
-
Conclusion
Ribocil-C represents a promising class of antibacterial agents that target a novel and bacterial-specific mechanism. Its ability to selectively inhibit the FMN riboswitch and disrupt riboflavin homeostasis provides a unique strategy to combat bacterial infections, including those caused by drug-resistant pathogens. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working with this compound and exploring the potential of riboswitch-targeted therapies. Further research into optimizing its activity against a broader spectrum of wild-type pathogens and understanding potential resistance mechanisms will be crucial for its future development.
References
- 1. medkoo.com [medkoo.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Synthesis of Ribocil-C: A Technical Guide to a Novel FMN Riboswitch Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ribocil-C, a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, represents a significant advancement in the pursuit of novel antibacterial agents. This technical guide provides an in-depth overview of the discovery, synthesis, and mechanism of action of racemic Ribocil-C. It details the experimental protocols for key biological assays and presents quantitative data in a structured format to facilitate comparison and further research. Visual diagrams of signaling pathways and experimental workflows are included to enhance understanding of this promising therapeutic candidate.
Discovery of Ribocil-C: A Phenotypic Screening Approach
Ribocil was first identified through a sophisticated phenotypic screen of a 57,000-compound library.[1][2] The screen was designed to identify molecules that selectively inhibited the growth of an Escherichia coli strain with a compromised outer membrane, making it more permeable to small molecules. The key feature of the screen was the ability to reverse the antibacterial activity by supplementing the growth medium with riboflavin.[1] This reversal effect strongly suggested that the compound targeted the riboflavin biosynthesis pathway.
Subsequent studies revealed that the initial "hit," named ribocil, was a racemic mixture.[1] Chiral separation demonstrated that the S-enantiomer, designated Ribocil-B, was the biologically active component, while the R-enantiomer, Ribocil-A, was largely inactive.[1][2] Further structure-activity relationship (SAR) studies led to the development of Ribocil-C, a more potent analog.[1]
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil-C exerts its antibacterial effect by targeting the FMN riboswitch, a highly conserved regulatory RNA element found in many bacteria.[1][3][4] This riboswitch controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2), a precursor to the essential cofactors FMN and flavin adenine dinucleotide (FAD).[4]
As a synthetic mimic of the natural ligand FMN, Ribocil-C binds to the aptamer domain of the FMN riboswitch.[1][5] This binding induces a conformational change in the riboswitch's expression platform, leading to the premature termination of transcription of the downstream riboflavin biosynthesis genes, such as ribB.[1][6] The resulting depletion of intracellular FMN and FAD ultimately leads to bacterial growth inhibition and cell death.[1][4] A key advantage of this target is the absence of riboswitches in humans, suggesting a high potential for selective toxicity against bacterial pathogens.[3]
Synthesis of Racemic Ribocil-C
While a detailed, step-by-step protocol for the synthesis of racemic Ribocil-C is not available in a single publication, the general synthetic strategy can be inferred from the synthesis of its analogs. The synthesis likely involves a convergent approach, combining key heterocyclic intermediates.
Quantitative Data Summary
The following tables summarize the key quantitative data for Ribocil-C and its related compounds.
Table 1: In Vitro Activity of Ribocil Compounds
| Compound | Target Organism | Assay | Value | Reference |
| Ribocil | E. coli | GFP Expression EC50 | 0.3 µM | [6] |
| Ribocil | E. coli | RF Levels IC50 | 0.3 µM | [1] |
| Ribocil-B | E. coli FMN Riboswitch | KD | 6.6 nM | [2] |
| Ribocil-A | E. coli FMN Riboswitch | KD | >10,000 nM | [2] |
| Ribocil-C | S. aureus (MRSA) | MIC | 0.5 mg/mL | [2] |
Table 2: In Vivo Efficacy of Ribocil-C and Analogs
| Compound | Infection Model | Pathogen | Dose | Outcome | Reference |
| Ribocil-C | Murine Septicemia | E. coli | - | Efficacious | [1] |
| Ribocil-C | Murine Pneumonia & Septicemia | E. coli | 100 mg/kg IP | No significant reduction in bacterial burden | [3] |
| Ribocil C-PA | Murine Pneumonia | E. coli | 100 mg/kg IP | ~2-log reduction in bacterial burden | [3] |
| Ribocil C-PA | Murine Septicemia | E. coli | 100 mg/kg IP | Rescued 80% of infected mice | [3] |
Detailed Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the minimum concentration of Ribocil-C that inhibits the visible growth of a bacterial strain.
Protocol:
-
Prepare a stock solution of Ribocil-C in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the Ribocil-C stock solution in a 96-well microtiter plate containing Mueller-Hinton Broth (MHB) or other appropriate growth medium.
-
Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard.
-
Dilute the bacterial suspension and add it to each well of the microtiter plate to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL.
-
Include positive control wells (bacteria in broth without compound) and negative control wells (broth only).
-
Incubate the plates at 37°C for 16-20 hours.
-
The MIC is determined as the lowest concentration of Ribocil-C at which no visible bacterial growth is observed.[7]
FMN Riboswitch Binding Assay (Fluorescence-Based)
Objective: To quantify the binding affinity of Ribocil-C to the FMN riboswitch aptamer.
Protocol:
-
Synthesize or purchase the RNA aptamer of the FMN riboswitch.
-
Fold the RNA aptamer by heating and slow cooling in a buffer containing MgCl2.
-
A fluorescence-based assay can be performed by monitoring the intrinsic fluorescence of FMN.
-
In a microplate, add a fixed concentration of the folded RNA aptamer and FMN.
-
Add increasing concentrations of Ribocil-C to the wells.
-
Measure the fluorescence intensity. The displacement of FMN by Ribocil-C will result in a change in fluorescence.
-
The data can be fitted to a suitable binding model to determine the dissociation constant (KD) for Ribocil-C.[5] Alternatively, a competition assay can be performed where Ribocil-C competes with a fluorescently labeled ligand.
Murine Septicemia Efficacy Model
Objective: To evaluate the in vivo efficacy of Ribocil-C in a mouse model of systemic bacterial infection.
Protocol:
-
Use an appropriate mouse strain (e.g., CD-1 or C57BL/6).
-
Induce sepsis by intraperitoneal (IP) injection of a lethal or sub-lethal dose of a pathogenic bacterial strain (e.g., E. coli).
-
At a specified time post-infection (e.g., 1-2 hours), administer Ribocil-C or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous).
-
Administer the treatment at specified intervals (e.g., twice daily) for a defined period.
-
Monitor the mice for survival over a period of several days.
-
Alternatively, at a specific time point, mice can be euthanized, and bacterial burden in organs such as the spleen and liver can be determined by homogenizing the tissues and plating serial dilutions to count CFUs.[3][8]
Conclusion
Ribocil-C stands as a testament to the power of phenotypic screening in discovering novel antibacterial agents with unique mechanisms of action. Its ability to selectively target the bacterial FMN riboswitch opens up a new avenue for combating antibiotic resistance. The data and protocols presented in this guide offer a comprehensive resource for researchers aiming to build upon this foundational work, whether through the synthesis of more potent analogs, a deeper exploration of its biological activity, or its development as a potential therapeutic. The continued investigation of Ribocil-C and other riboswitch inhibitors holds significant promise for the future of infectious disease treatment.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Riboswitch-Driven Era of New Antibacterials - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. actascientific.com [actascientific.com]
- 8. medchemexpress.com [medchemexpress.com]
Ribocil-C (Racemate): A Technical Guide to its Antibacterial Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a synthetic small molecule that has emerged as a significant tool in antibacterial research. It functions as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA regulatory element found in many bacterial species. By mimicking the natural ligand, FMN, Ribocil-C binds to the riboswitch aptamer domain, leading to the downregulation of genes essential for riboflavin (vitamin B2) biosynthesis and transport. This targeted mechanism of action, which exploits a pathway absent in humans, makes Ribocil-C and its analogs promising candidates for the development of novel antibiotics. This guide provides an in-depth overview of the bacterial species susceptible to Ribocil-C, quantitative data on its activity, and detailed experimental protocols for its evaluation.
Spectrum of Bacterial Activity
Ribocil-C and its derivatives have demonstrated activity against a range of both Gram-positive and Gram-negative bacteria. The racemate, Ribocil-C, has shown particular efficacy against Gram-positive organisms and permeability-deficient strains of Gram-negative bacteria.[1] Structural modifications have led to analogs, such as Ribocil C-PA, with enhanced activity against wild-type Gram-negative pathogens.[1][2]
The antibacterial activity of Ribocil-C is contingent on the presence of an FMN riboswitch regulating an essential gene, typically ribB in the riboflavin biosynthesis pathway.[2] Bacterial species in which Ribocil-C or its analogs have been reported to be active include:
-
Escherichia coli : While Ribocil-C itself shows marked activity in strains with compromised outer membranes (e.g., ΔrfaC) or efflux pumps (e.g., ΔtolC), the analog Ribocil C-PA is effective against wild-type and multidrug-resistant clinical isolates.[1][2]
-
Staphylococcus aureus : Including methicillin-resistant S. aureus (MRSA), where Ribocil-C targets dual FMN riboswitches that control both riboflavin biosynthesis and uptake.[3][4][5]
-
Klebsiella pneumoniae : Multidrug-resistant clinical isolates are susceptible to the analog Ribocil C-PA.[1][2]
-
Enterococcus faecalis : Demonstrates susceptibility to Ribocil-C.[2][5]
-
Pseudomonas aeruginosa : The FMN riboswitch in this species is a target for Ribocil-C.[3][6]
-
Acinetobacter baumannii : Ribocil-C is known to bind to the FMN riboswitch in this bacterium.[3][6]
-
Enterobacter cloacae : Shows susceptibility to Ribocil C-PA.[2]
Quantitative Activity Data
The potency of Ribocil-C and its analog, Ribocil C-PA, is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.
| Compound | Bacterial Species | Strain Information | MIC (µg/mL) | Reference |
| Ribocil-C | Staphylococcus aureus | Methicillin-Resistant (MRSA) | 0.5 | [4] |
| Escherichia coli | Wild-Type (e.g., MG1655) | >64 | [1][2] | |
| Escherichia coli | Efflux Deficient (ΔtolC) | 4 | [1] | |
| Escherichia coli | Truncated LPS (ΔrfaC) | 1 | [1] | |
| Ribocil C-PA | Escherichia coli | Wild-Type | 4 | [2] |
| Escherichia coli | 42 MDR Clinical Isolates | MIC₅₀ = 4, MIC₉₀ = 8 | [1] | |
| Klebsiella pneumoniae | Wild-Type | 4 | [2] | |
| Klebsiella pneumoniae | 54 MDR Clinical Isolates | MIC₅₀ = 4, MIC₉₀ = 8 | [1] | |
| Enterobacter cloacae | Wild-Type | 4 | [2] |
Mechanism of Action: FMN Riboswitch Inhibition
Ribocil-C acts as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[7] In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes involved in riboflavin synthesis (the "ON" state). When FMN concentrations are high, FMN binds to the aptamer domain of the riboswitch, inducing a conformational change that typically leads to the formation of a terminator stem, prematurely halting transcription or sequestering the ribosome binding site to prevent translation (the "OFF" state).[8] Ribocil-C hijacks this regulatory system by binding to the FMN aptamer, forcing the switch into the "OFF" state, thereby inhibiting the production of essential enzymes for riboflavin biosynthesis and causing bacterial growth arrest.[3][7]
Figure 1. Mechanism of FMN riboswitch regulation by FMN and Ribocil-C.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
a. Materials:
-
Test bacterial strain
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate media (e.g., M9-MOPS for certain E. coli experiments)[1]
-
Ribocil-C stock solution (e.g., 10 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to a 0.5 McFarland turbidity standard
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Spectrophotometer or plate reader
b. Procedure:
-
Compound Preparation: Prepare serial twofold dilutions of Ribocil-C in the appropriate broth directly in the 96-well plate. The final concentration range should typically span from >64 µg/mL down to ≤0.06 µg/mL.
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the overnight culture in broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 10 µL of the standardized bacterial suspension to each well containing the compound dilutions.
-
Controls: Include a positive control (broth with inoculum, no compound) to ensure bacterial growth and a negative control (broth only) to check for contamination.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is determined as the lowest concentration of Ribocil-C that completely inhibits visible growth of the organism.
In Vitro FMN Riboswitch Binding Assay
This fluorescence-based competition assay measures the ability of Ribocil-C to displace FMN from the riboswitch aptamer.
a. Materials:
-
In vitro transcribed and purified FMN riboswitch RNA aptamer
-
Flavin mononucleotide (FMN)
-
Ribocil-C
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂)
-
Fluorometer
b. Procedure:
-
Reaction Setup: In a microplate, combine the RNA aptamer and FMN at concentrations determined by prior titration experiments to achieve significant fluorescence quenching upon binding.
-
Compound Addition: Add varying concentrations of Ribocil-C to the wells.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 30 minutes).
-
Fluorescence Measurement: Measure the fluorescence of FMN (Excitation ~450 nm, Emission ~525 nm). The displacement of FMN by Ribocil-C will result in an increase in fluorescence.
-
Data Analysis: Plot the fluorescence intensity against the Ribocil-C concentration. The data can be fitted to a competition binding equation to determine the inhibition constant (Ki) or IC₅₀ value for Ribocil-C.
Murine Sepsis Infection Model
This protocol outlines an in vivo efficacy study for Ribocil-C.
a. Materials:
-
Pathogenic bacterial strain (e.g., E. coli)
-
6-8 week old mice (e.g., DBA/2J or CD-1)
-
Ribocil-C formulated for injection (e.g., in 10% DMSO)
-
Vehicle control (e.g., 10% DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Sterile saline and syringes
b. Procedure:
-
Infection: Infect mice via intraperitoneal injection with a predetermined lethal or sublethal dose of the bacterial pathogen (e.g., 5 x 10⁴ CFU/mouse).[3]
-
Treatment: At specified time points post-infection (e.g., 1, 8, and 16 hours), administer Ribocil-C via subcutaneous or intraperitoneal injection at various doses (e.g., 30, 60, 120 mg/kg).[3]
-
Monitoring: Monitor the mice for signs of illness and mortality over a defined period (e.g., 24-48 hours).
-
Bacterial Burden Assessment: At the end of the experiment, euthanize the mice. Aseptically harvest organs such as the spleen and/or lungs.
-
CFU Enumeration: Homogenize the harvested organs in sterile saline. Perform serial dilutions of the homogenate and plate on appropriate agar plates. Incubate overnight and count the resulting colonies to determine the bacterial burden (CFU per gram of tissue).
-
Data Analysis: Compare the bacterial burden in the Ribocil-C treated groups to the vehicle-treated control group to determine the reduction in bacterial load.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribocentre - Applications [riboswitch.ribocentre.org]
- 8. pubs.acs.org [pubs.acs.org]
The Selectivity of Ribocil-C for the FMN Riboswitch: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the selectivity of Ribocil-C, a potent synthetic small molecule inhibitor of the flavin mononucleotide (FMN) riboswitch. By mimicking the natural ligand, FMN, Ribocil-C effectively represses gene expression controlled by this RNA regulatory element, leading to bacterial growth inhibition. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and visualizes the underlying molecular mechanisms and experimental workflows.
Introduction to the FMN Riboswitch and Ribocil-C
Bacterial riboswitches are structured non-coding RNA elements, typically located in the 5'-untranslated region of messenger RNAs, that regulate gene expression in response to binding specific small molecules.[1][2][3] The FMN riboswitch, also known as the RFN element, is a highly conserved regulatory system in many bacteria that controls the biosynthesis and transport of riboflavin (vitamin B2) and its active form, FMN.[2][4]
The FMN riboswitch functions by adopting one of two main conformations.[1][5] In the absence of FMN, the riboswitch folds into an "ON" state, allowing for the transcription and translation of downstream genes involved in riboflavin synthesis.[1] Upon binding of FMN to the aptamer domain of the riboswitch, a conformational change is induced, leading to the "OFF" state, which prematurely terminates transcription or blocks translation initiation.[1][6]
Ribocil was identified through a phenotypic screen as a small molecule that inhibits the riboflavin biosynthesis pathway in Escherichia coli.[1] Subsequent studies revealed that Ribocil directly targets the FMN riboswitch.[1] Ribocil-C is a more potent analog of the original Ribocil compound, developed through structure-activity relationship studies.[1][7] A critical aspect of Ribocil-C's potential as an antibacterial agent is its high selectivity for the bacterial FMN riboswitch, a target absent in humans.[8]
Quantitative Analysis of Ribocil-C and FMN Riboswitch Interaction
The interaction between Ribocil-C and the FMN riboswitch has been characterized using various biophysical and cellular assays. The following tables summarize the key quantitative data, providing a comparative overview of the binding affinities and inhibitory activities of Ribocil analogs and the natural ligand, FMN.
| Compound | Binding Affinity (KD) to E. coli FMN Riboswitch Aptamer | Reference |
| FMN | ~3 nM | [7] |
| Ribocil (racemic) | 13 nM | [1] |
| Ribocil-A (R-isomer) | >10,000 nM | [7] |
| Ribocil-B (S-isomer) | 6.6 nM | [7] |
| Ribocil-C (S-isomer) | See IC50 & EC50 values |
Table 1: Binding Affinities of Ribocil Analogs to the FMN Riboswitch. This table highlights the stereospecificity of the interaction, with the S-enantiomer (Ribocil-B) showing significantly higher affinity than the R-enantiomer (Ribocil-A).
| Compound | Reporter Gene Expression (EC50) in E. coli | Inhibition of Riboflavin Biosynthesis (IC50) in E. coli | Reference |
| Ribocil | 0.3 µM | Not Reported | [1] |
| Ribocil-C | Not explicitly stated, but described as more potent than Ribocil | 0.3 µM | [1][9] |
Table 2: In Vivo and In Vitro Activity of Ribocil and Ribocil-C. These values demonstrate the functional consequence of FMN riboswitch binding, leading to the repression of gene expression and inhibition of the riboflavin biosynthetic pathway.
Key Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize the selectivity and mechanism of action of Ribocil-C.
In Vitro Transcription Termination Assay
This assay directly assesses the ability of a compound to induce premature transcription termination by binding to the FMN riboswitch.
Principle: A DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter gene is transcribed in vitro. In the presence of a ligand that binds to the riboswitch and induces the "OFF" conformation, transcription is terminated prematurely, resulting in a shorter RNA product. The ratio of full-length to terminated transcripts is analyzed by gel electrophoresis.[6]
Detailed Protocol:
-
Template Preparation: Generate a linear double-stranded DNA template containing the T7 promoter, the FMN riboswitch sequence from the organism of interest (e.g., B. subtilis ribD), and a downstream sequence.[10]
-
Transcription Reaction: Set up transcription reactions containing the DNA template, T7 RNA polymerase, ribonucleotides (including a radiolabeled nucleotide like [α-³²P]UTP for visualization), and transcription buffer.
-
Ligand Addition: Add the test compound (e.g., Ribocil-C) or control (FMN, no ligand) to the reaction mixtures at various concentrations.[6]
-
Incubation: Incubate the reactions at 37°C for a defined period to allow transcription to proceed.
-
Quenching: Stop the reactions by adding a loading buffer containing a denaturant (e.g., formamide) and a tracking dye.
-
Gel Electrophoresis: Separate the RNA products on a denaturing polyacrylamide gel.
-
Analysis: Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging and quantify the intensity of the full-length and terminated transcripts to determine the fraction of termination at each ligand concentration.
Fluorescence-Based Ligand Binding Assay
This assay measures the direct binding of a ligand to the FMN riboswitch aptamer.
Principle: The intrinsic fluorescence of FMN is quenched upon binding to the FMN riboswitch.[11] A competitive binding assay can be established where a non-fluorescent compound like Ribocil-C competes with FMN for binding to the riboswitch. The displacement of FMN results in an increase in fluorescence, which can be used to determine the binding affinity of the competitor.
Detailed Protocol:
-
RNA Preparation: Synthesize or purchase the FMN riboswitch aptamer RNA. Ensure proper folding of the RNA by heating and snap-cooling in a suitable buffer containing Mg²⁺.
-
Assay Setup: In a microplate format, prepare reactions containing a fixed concentration of the FMN riboswitch aptamer and FMN.
-
Competitor Addition: Add increasing concentrations of the test compound (Ribocil-C).
-
Incubation: Incubate the plate at room temperature to allow the binding equilibrium to be reached.
-
Fluorescence Measurement: Measure the fluorescence of FMN using a plate reader with appropriate excitation and emission wavelengths.
-
Data Analysis: Plot the fluorescence intensity against the logarithm of the competitor concentration. Fit the data to a suitable competition binding equation to determine the IC₅₀, from which the Kᵢ (and subsequently KD) of the test compound can be calculated.[1]
Cell-Based Reporter Gene Assay
This assay evaluates the ability of a compound to inhibit riboswitch-mediated gene expression in a cellular context.
Principle: A reporter gene (e.g., lacZ or luciferase) is placed under the control of an FMN riboswitch in a plasmid. This plasmid is then introduced into bacterial cells. The expression of the reporter gene is dependent on the conformational state of the riboswitch. A compound that binds to the riboswitch and induces the "OFF" state will lead to a decrease in the reporter protein expression, which can be quantified.[1]
Detailed Protocol:
-
Plasmid Construction: Clone the FMN riboswitch sequence upstream of a reporter gene in an expression vector.
-
Bacterial Transformation: Transform the plasmid into a suitable bacterial strain (e.g., E. coli).
-
Cell Culture: Grow the transformed bacteria in a suitable medium to a specific optical density.
-
Compound Treatment: Add the test compound (Ribocil-C) at various concentrations to the bacterial cultures.
-
Incubation: Incubate the cultures for a defined period to allow for gene expression.
-
Reporter Assay: Lyse the cells and perform the appropriate assay to quantify the reporter protein activity (e.g., β-galactosidase assay for lacZ or luminescence measurement for luciferase).
-
Data Analysis: Plot the reporter activity against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC₅₀ value.[1]
Visualizing the Mechanisms and Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. FMN [riboswitch.ribocentre.org]
- 3. FMN riboswitch - Wikipedia [en.wikipedia.org]
- 4. Riboswitch-mediated regulation of riboflavin biosynthesis genes in prokaryotes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. An mRNA structure that controls gene expression by binding FMN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 8. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules [mdpi.com]
Unraveling the Therapeutic Potential of Ribocil-C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Ribocil-C has emerged as a promising small molecule with a highly specific mechanism of action, positioning it as a candidate for novel therapeutic applications. This technical guide provides an in-depth exploration of the core scientific principles underlying Ribocil-C's function, its primary therapeutic application as an antibacterial agent, and a clarification of its role to distinguish it from similarly named or functionally misinterpreted compounds. This document synthesizes key preclinical data, details experimental methodologies, and visualizes complex biological pathways to offer a comprehensive resource for the scientific community.
Core Mechanism of Action: Inhibition of the Bacterial FMN Riboswitch
Ribocil-C functions as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch, a non-coding RNA element found in bacteria that regulates the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2] Riboswitches are absent in humans, making them an attractive target for developing antibacterial agents with a high degree of selectivity and a potentially favorable safety profile.[1]
As a synthetic mimic of FMN, Ribocil-C binds to the aptamer domain of the FMN riboswitch.[3][4] This binding induces a conformational change in the riboswitch's expression platform, leading to the premature termination of transcription or inhibition of translation of downstream genes, such as those in the rib operon.[4] The ultimate consequence of this action is the depletion of intracellular flavins (riboflavin, FMN, and FAD), leading to bacterial growth arrest and cell death due to riboflavin starvation.[1]
Figure 1: Mechanism of FMN Riboswitch Inhibition by Ribocil-C.
Primary Therapeutic Application: Antibacterial Agent
The primary and most well-documented therapeutic application of Ribocil-C is as an antibacterial agent. Its efficacy has been demonstrated against a range of bacteria, including both Gram-positive and Gram-negative pathogens.
In Vitro Antibacterial Activity
Ribocil-C has shown potent activity against various bacterial strains in laboratory settings. Key quantitative measures of its in vitro efficacy are summarized in the table below.
| Parameter | Organism | Value | Reference |
| EC50 | Escherichia coli (reporter gene assay) | 0.3 µM | [4] |
| KD | Escherichia coli FMN riboswitch aptamer | 13 nM | [4] |
| MIC | Methicillin-resistant Staphylococcus aureus (MRSA) | 0.5 µg/mL | [5] |
| MIC | Escherichia coli (efflux deficient) | < 64 µg/mL | [1] |
| MIC (Ribocil C-PA) | Escherichia coli (wild-type) | 4 µg/mL | [6] |
| MIC (Ribocil C-PA) | Klebsiella pneumoniae | 4 µg/mL | [6] |
Note: Ribocil C-PA is a derivative of Ribocil-C designed for improved activity against Gram-negative bacteria.[5]
In Vivo Efficacy
Preclinical studies in animal models of infection have demonstrated the in vivo antibacterial potential of Ribocil-C.
| Animal Model | Treatment | Dosage | Outcome | Reference |
| Murine septicemia model (E. coli) | Ribocil-C | 60 mg/kg | 1.87 log10[CFU per g spleen] reduction | [3] |
| Murine septicemia model (E. coli) | Ribocil-C | 120 mg/kg | 3.29 log10[CFU per g spleen] reduction | [3] |
| Murine pneumonia model (E. coli) | Ribocil C-PA | Not specified | ~2-log reduction in bacterial burden | [1] |
| Murine septicemia model (E. coli) | Ribocil C-PA | Not specified | 80% survival rate | [1] |
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard in vitro measure of antibacterial activity.
Protocol: Broth Microdilution Method
-
Preparation of Ribocil-C Stock Solution: A stock solution of Ribocil-C is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).
-
Serial Dilutions: Serial two-fold dilutions of the Ribocil-C stock solution are prepared in a 96-well microtiter plate containing a suitable bacterial growth medium (e.g., Mueller-Hinton broth).
-
Bacterial Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a temperature and duration appropriate for the test organism (e.g., 37°C for 18-24 hours).
-
MIC Determination: The MIC is determined as the lowest concentration of Ribocil-C in which no visible bacterial growth is observed.
Figure 2: General Workflow for a Broth Microdilution MIC Assay.
In Vivo Murine Septicemia Model
This model is used to evaluate the efficacy of an antibacterial agent in a systemic infection.
Protocol:
-
Animal Acclimatization: Mice are acclimatized to the laboratory conditions for a specified period.
-
Infection Induction: Mice are infected intraperitoneally with a lethal dose of a pathogenic bacterial strain (e.g., E. coli).
-
Treatment Administration: At a specified time post-infection, cohorts of mice are treated with Ribocil-C (or a vehicle control) via a relevant route of administration (e.g., subcutaneous injection).
-
Monitoring: Mice are monitored for signs of illness and survival over a period of several days.
-
Bacterial Load Determination (Optional): At a predetermined time point, a subset of animals may be euthanized, and organs (e.g., spleen, liver) are harvested to determine the bacterial load (CFU/gram of tissue).
Disambiguation: Ribocil-C vs. FTO Inhibitors and Ribociclib
It is critical to differentiate Ribocil-C from other compounds that may be a source of confusion due to nomenclature or a general interest in targeted therapies.
FTO Inhibitors
The Fat Mass and Obesity-Associated (FTO) protein is an RNA demethylase that has been implicated in various human diseases, including cancer and metabolic disorders.[7][8] FTO inhibitors are a class of molecules being investigated for their potential to treat these conditions by modulating RNA methylation.[7][9]
Key Differences from Ribocil-C:
-
Target: FTO inhibitors target the human FTO protein. Ribocil-C targets the bacterial FMN riboswitch.
-
Mechanism: FTO inhibitors block the demethylase activity of the FTO protein. Ribocil-C inhibits bacterial gene expression by binding to an RNA regulatory element.
-
Therapeutic Area: FTO inhibitors are being explored for cancer, obesity, and neurological disorders.[7] Ribocil-C's established therapeutic area is infectious diseases.
Ribociclib
Ribociclib (brand name Kisqali) is an FDA-approved cancer therapeutic.
Key Differences from Ribocil-C:
-
Target: Ribociclib targets human cyclin-dependent kinases 4 and 6 (CDK4/6).[10][11]
-
Mechanism: By inhibiting CDK4/6, ribociclib blocks the progression of the cell cycle from the G1 to the S phase, thereby inhibiting the proliferation of cancer cells.[10][11]
-
Therapeutic Area: Ribociclib is used in the treatment of certain types of hormone receptor-positive, HER2-negative breast cancer.[10][12]
Figure 3: Distinguishing Ribocil-C from FTO Inhibitors and Ribociclib.
Conclusion and Future Directions
Ribocil-C represents a compelling class of antibacterial candidates that operate through a novel, bacteria-specific mechanism. Its potent in vitro and in vivo activity against clinically relevant pathogens underscores its potential for further development. Future research should focus on optimizing its pharmacokinetic and pharmacodynamic properties, expanding the spectrum of activity, and evaluating its efficacy against a broader range of drug-resistant bacterial strains. The clear distinction of Ribocil-C from human-targeted therapeutics like FTO inhibitors and ribociclib is essential for accurate scientific communication and focused drug development efforts. This guide serves as a foundational resource for researchers dedicated to advancing novel antibacterial strategies.
References
- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. What are FTO inhibitors and how do they work? [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. aging-us.com [aging-us.com]
- 10. What is the mechanism of Ribociclib Succinate? [synapse.patsnap.com]
- 11. What is the mechanism of action of Ribociclib Succinate? [synapse.patsnap.com]
- 12. Ribociclib (LEE011): mechanism of action and clinical impact of this selective cyclin-dependent kinase 4/6 inhibitor in various solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
Ribocil-C (Racemate): A Deep Dive into its Impact on Bacterial Gene Expression
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Ribocil-C, a synthetic small molecule, has emerged as a potent and selective inhibitor of bacterial growth by targeting a crucial regulatory element in bacterial mRNA known as the flavin mononucleotide (FMN) riboswitch. This guide provides a comprehensive technical overview of the mechanism of action of Ribocil-C, its effect on bacterial gene expression, and detailed experimental protocols for its study. By acting as a molecular mimic of FMN, Ribocil-C binds to the FMN riboswitch, inducing a conformational change that represses the expression of genes essential for riboflavin biosynthesis. This targeted approach presents a promising avenue for the development of novel antibiotics. This document serves as a resource for researchers in microbiology, molecular biology, and drug discovery, providing the necessary data and methodologies to investigate and harness the potential of Ribocil-C and similar riboswitch-targeting compounds.
Introduction
The rise of antibiotic-resistant bacteria poses a significant threat to global health. This has spurred the search for novel antibacterial agents that act on previously unexploited cellular targets. One such target is the riboswitch, a non-coding RNA element found predominantly in bacteria that regulates gene expression in response to binding specific small molecules.[1] Riboswitches are typically located in the 5' untranslated region of messenger RNA (mRNA) and control the expression of genes involved in the biosynthesis or transport of the cognate molecule.[2]
The flavin mononucleotide (FMN) riboswitch is a key regulator of the riboflavin (vitamin B2) biosynthesis pathway in many pathogenic bacteria.[3] Riboflavin is a precursor to FMN and flavin adenine dinucleotide (FAD), essential cofactors for a wide range of metabolic reactions. The FMN riboswitch controls the expression of genes such as ribB, which is involved in riboflavin synthesis.[4]
Ribocil, a racemic mixture of R- and S-enantiomers, was identified through a phenotypic screen as a small molecule that inhibits bacterial growth by targeting the FMN riboswitch.[4] Further studies led to the development of Ribocil-C, a more potent analog.[2] This guide focuses on Ribocil-C (racemate) and its detailed mechanism of action and effects on bacterial gene expression.
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil-C functions as a synthetic mimic of the natural ligand, FMN, binding to the aptamer domain of the FMN riboswitch.[2][5] This binding event stabilizes a specific secondary structure in the riboswitch's expression platform, leading to the formation of a terminator stem.[6] This premature transcription termination prevents the expression of downstream genes, including those essential for riboflavin biosynthesis, such as the ribB gene.[4][6] By disrupting riboflavin homeostasis, Ribocil-C effectively starves the bacteria of essential cofactors, leading to growth inhibition.[1][7]
Signaling Pathway Diagram
References
- 1. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. FMN [riboswitch.ribocentre.org]
- 6. Protocol for in vitro transcription of DNA oligos by T7 polymerase [protocols.io]
- 7. An LC-MS/MS assay and complementary web-based tool to quantify and predict compound accumulation in E. coli - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Ribocil-C (Racemate) in Bacterial Growth Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2] Riboswitches are non-coding RNA elements found predominantly in bacteria that regulate gene expression.[2][3] The FMN riboswitch controls the biosynthesis and transport of riboflavin (vitamin B2), an essential metabolite for bacterial survival.[4][5] By mimicking FMN, Ribocil-C binds to the FMN riboswitch, which in turn represses the expression of genes involved in the riboflavin pathway, ultimately leading to bacterial growth inhibition through riboflavin starvation.[6][7] This mechanism makes the FMN riboswitch a promising target for novel antibacterial agents, as there are no known human homologues.[6]
These application notes provide a detailed protocol for utilizing Ribocil-C (Racemate) in a bacterial growth inhibition assay to determine its minimum inhibitory concentration (MIC) against various bacterial strains.
Mechanism of Action: FMN Riboswitch Inhibition
Ribocil-C functions as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[7] In bacteria, the FMN riboswitch, located in the 5' untranslated region of messenger RNA (mRNA), regulates the expression of genes essential for riboflavin biosynthesis (such as ribB) and transport.[3][4]
When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change in the RNA structure. This change typically leads to the formation of a terminator hairpin, which prematurely halts transcription of the downstream genes. Conversely, when FMN levels are low, the riboswitch remains in a conformation that allows for gene expression to proceed, thereby producing more riboflavin.
Ribocil-C exploits this regulatory mechanism. By binding to the FMN riboswitch, it stabilizes the "off" conformation, effectively shutting down the riboflavin biosynthesis and transport pathways, even when cellular riboflavin levels are low.[4][6] This leads to a depletion of essential flavin cofactors (FMN and FAD), inhibiting bacterial growth.[6]
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
The following protocol details the determination of the MIC of Ribocil-C using the broth microdilution method. This is a standard method for assessing the antimicrobial susceptibility of bacteria.[8]
Materials and Reagents
-
Ribocil-C (Racemate)
-
Dimethyl sulfoxide (DMSO)
-
Bacterial strains of interest (e.g., Escherichia coli, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium[9]
-
Sterile 96-well microtiter plates[10]
-
Spectrophotometer or microplate reader
-
Shaking incubator
-
Sterile pipette tips, tubes, and reservoirs
Experimental Workflow
Step-by-Step Procedure
-
Preparation of Ribocil-C Stock Solution:
-
Dissolve Ribocil-C in DMSO to a final concentration of 10 mg/mL. Ensure complete dissolution.
-
Further dilutions should be made in the appropriate growth medium (e.g., CAMHB). It is recommended to prepare intermediate stock solutions to minimize the final concentration of DMSO in the assay wells (ideally ≤1%).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate, select 3-5 isolated colonies of the desired bacterial strain.
-
Inoculate the colonies into a tube containing 5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth, corresponding to a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in fresh CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the assay wells.[8][11]
-
-
Microtiter Plate Setup and Serial Dilution:
-
In a sterile 96-well plate, add 100 µL of CAMHB to wells in columns 2 through 12.
-
Add 200 µL of the working stock of Ribocil-C (at twice the highest desired final concentration) to the wells in column 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this serial dilution across the plate to column 10. Discard 100 µL from column 10 after mixing.
-
Column 11 will serve as the positive control (bacterial growth without inhibitor). Add 100 µL of CAMHB.
-
Column 12 will serve as the negative control (sterile broth). Add 200 µL of CAMHB.
-
-
Inoculation of the Microtiter Plate:
-
Add 100 µL of the diluted bacterial inoculum (prepared in Step 2) to wells in columns 1 through 11. This will bring the final volume in these wells to 200 µL and dilute the Ribocil-C concentrations to their final test concentrations.
-
Do not add bacteria to the negative control wells in column 12.
-
-
Incubation:
-
Cover the plate with a lid and incubate at 37°C for 18-24 hours.[11]
-
-
Determination of MIC:
-
Following incubation, determine the MIC by visual inspection for turbidity. The MIC is the lowest concentration of Ribocil-C at which there is no visible growth of bacteria.[8]
-
For a quantitative assessment, measure the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits bacterial growth by ≥90% compared to the positive control.
-
Data Presentation
The antibacterial activity of Ribocil-C and its derivatives has been evaluated against a range of bacterial pathogens. The following table summarizes representative MIC values.
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ribocil-C | Staphylococcus aureus (MRSA) | 0.5 | [5] |
| Ribocil-C | Enterococcus faecalis | ~0.5-1 | [3] |
| Ribocil-C | Escherichia coli (efflux-deficient) | 4 | [6] |
| Ribocil C-PA | Escherichia coli (wild-type) | 4 | [3] |
| Ribocil C-PA | Klebsiella pneumoniae | 4 | [3] |
| Ribocil C-PA | Enterobacter cloacae | 4 | [3] |
Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions.
Troubleshooting and Considerations
-
Solubility of Ribocil-C: Ribocil-C is soluble in DMSO. Ensure that the final concentration of DMSO in the assay does not exceed 1% (v/v) to avoid any inhibitory effects on bacterial growth.
-
Contamination: Use sterile techniques throughout the procedure to prevent contamination. Include a sterility control (broth only) to ensure the medium is not contaminated.
-
Inoculum Density: The density of the bacterial inoculum is critical for reproducible MIC results. Standardize the inoculum using a McFarland standard or by measuring the optical density.
-
Racemate vs. Enantiomers: Ribocil is a racemic mixture of R- and S-enantiomers (Ribocil-A and Ribocil-B, respectively).[3] The S-enantiomer is primarily responsible for the antibacterial activity.[3] Ribocil-C is a more potent analog.[4] Be aware of the specific form of the compound being used.
-
Riboflavin in Media: The presence of exogenous riboflavin in the growth medium can suppress the inhibitory activity of Ribocil-C.[4][7] For certain experimental aims, a defined minimal medium with controlled riboflavin levels may be more appropriate than a rich medium like Mueller-Hinton Broth.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Riboswitches as Drug Targets for Antibiotics [mdpi.com]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. microbe-investigations.com [microbe-investigations.com]
- 9. files.core.ac.uk [files.core.ac.uk]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. 2.8.3. Minimum Inhibitory Concentration (MIC) [bio-protocol.org]
Protocol for determining the MIC of Ribocil-C (Racemate)
Topic: Protocol for Determining the Minimum Inhibitory Concentration (MIC) of Ribocil-C (Racemate)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ribocil-C is a synthetic small molecule identified as a potent and selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] Unlike many antibiotics that target protein enzymes, Ribocil-C targets an RNA structural element, a mechanism that is attractive for antimicrobial development as there are no known riboswitches in mammalian systems.[3] It functions as a synthetic mimic of FMN, the natural ligand for the riboswitch that regulates the biosynthesis and transport of riboflavin (vitamin B2).[2][4] By binding to the FMN riboswitch aptamer, Ribocil-C represses the expression of essential genes, such as ribB, leading to riboflavin starvation and subsequent bacterial death.[1][3] This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of the racemic mixture of Ribocil-C against susceptible bacterial strains.
Mechanism of Action: FMN Riboswitch Inhibition
Ribocil-C exerts its antibacterial effect by targeting the FMN riboswitch, which controls the expression of genes involved in riboflavin synthesis. In the absence of sufficient FMN, the riboswitch adopts a conformation that allows for transcription and translation of the downstream genes (the "ON" state). When FMN levels are high, FMN binds to the riboswitch, inducing a conformational change that terminates transcription (the "OFF" state). Ribocil-C mimics FMN, binding to the riboswitch to lock it in the "OFF" state, thereby inhibiting the production of essential enzymes for riboflavin synthesis.[2]
Quantitative Data: MIC of Ribocil-C
The MIC of Ribocil-C has been determined against various bacterial strains. Values are typically reported for the racemate. The potency can be influenced by factors such as bacterial efflux pumps; therefore, testing is often performed in both wild-type and efflux-deficient strains (e.g., E. coli ΔtolC).[3]
| Compound | Bacterial Strain | Media | MIC (µg/mL) | Reference |
| Ribocil-C (Racemate) | E. coli (MDR Clinical Isolates, n=42) | M9-MOPS | 8 - >128 | [3] |
| Ribocil-C (Racemate) | K. pneumoniae (MDR Clinical Isolates, n=54) | M9-MOPS | 16 - >128 | [3] |
| Ribocil-C (Racemate) | S. aureus (MRSA) | Not Specified | 0.5 | [5] |
| Ribocil-C-PA (Derivative) | E. coli AR0493 | M9-MOPS | 8 | [3] |
| Ribocil-C-PA (Derivative) | E. coli ELZ4081 | M9-MOPS | 4 | [3] |
MDR: Multi-Drug Resistant; M9-MOPS: A defined minimal medium.
Experimental Protocol: Broth Microdilution MIC Assay
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[3] It is designed to determine the lowest concentration of Ribocil-C that prevents visible in vitro growth of a bacterial strain.[6]
4.1. Materials and Reagents
-
Ribocil-C (Racemate)
-
Dimethyl sulfoxide (DMSO)
-
Sterile 96-well flat-bottom microtiter plates
-
Susceptible bacterial strain (e.g., E. coli BW25113, S. aureus ATCC 29213)
-
Cation-adjusted Mueller Hinton Broth (CAMHB) or M9-MOPS minimal media[3]
-
Sterile saline or Phosphate-Buffered Saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidity meter
-
Multichannel pipette
-
Incubator (37°C)
4.2. Procedure
Step 1: Preparation of Ribocil-C Stock Solution
-
Prepare a stock solution of Ribocil-C in 100% DMSO. For example, to achieve a top testing concentration of 128 µg/mL in an assay with a 1:100 initial dilution, a 12.8 mg/mL stock in DMSO is required.
-
Store the stock solution at -20°C or -80°C for long-term stability.[1]
Step 2: Preparation of Microtiter Plates and Serial Dilution
-
Add 100 µL of sterile broth (e.g., CAMHB) to all wells of a 96-well plate.
-
Create an intermediate dilution of the Ribocil-C stock solution in broth. For example, add 4 µL of the 12.8 mg/mL stock to 96 µL of broth to get a 512 µg/mL solution.
-
Add 100 µL of this 512 µg/mL Ribocil-C solution to the first column of wells, resulting in a concentration of 256 µg/mL.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th or 11th column. Discard the final 100 µL from the last dilution column. This creates a concentration gradient (e.g., 128, 64, 32, 16, 8, 4, 2, 1, 0.5, 0.25 µg/mL).
-
Column 11 can serve as the growth control (no drug), and Column 12 as the sterility control (no bacteria).
Step 3: Preparation of Bacterial Inoculum
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
-
Within 15 minutes of standardization, dilute this suspension in broth so that after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL. A typical dilution is 1:100 (e.g., 0.1 mL of standardized suspension into 9.9 mL of broth), followed by adding 10 µL of this dilution to each 100 µL well.
Step 4: Inoculation and Incubation
-
Inoculate all wells (except the sterility control column) with the final diluted bacterial suspension.
-
The final volume in the wells will be approximately 110 µL (or adjusted as per specific lab protocol).
-
Seal the plate or use a lid to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-20 hours in ambient air.
Step 5: Determining the MIC
-
After incubation, examine the plate for bacterial growth. The sterility control well should be clear (no growth), and the growth control well should be turbid.
-
Visually inspect the wells containing Ribocil-C. The MIC is the lowest concentration of the compound that completely inhibits visible growth (i.e., the first clear well in the dilution series).[6]
-
Results can also be read using a microplate reader by measuring the optical density (OD) at 600 nm. The MIC is the concentration at which a significant reduction in OD is observed compared to the growth control.
Considerations and Best Practices
-
Solubility: Ribocil-C is soluble in DMSO.[1] Ensure the final concentration of DMSO in the assay is low (typically ≤1%) to avoid solvent-induced toxicity to the bacteria.
-
Racemate vs. Enantiomers: The protocol specifies the racemate. Be aware that different enantiomers of Ribocil compounds can have different activities (e.g., Ribocil-B, the S-enantiomer, is more active than Ribocil-A, the R-enantiomer).[2]
-
Media Choice: The antibacterial activity of Ribocil-C can be reversed by exogenous riboflavin.[2][5] Using a defined minimal medium like M9-MOPS, which lacks riboflavin, is recommended for accurate MIC determination.[3]
-
Quality Control: Always include a reference strain with a known MIC for a standard antibiotic to ensure the validity of the assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for Ribocil-C (Racemate) in Bacterial Cell-based Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ribocil-C is a synthetic small molecule that acts as a potent and selective inhibitor of the flavin mononucleotide (FMN) riboswitch.[1][2][3] In many pathogenic bacteria, the FMN riboswitch is a crucial non-coding RNA element that regulates the biosynthesis and transport of riboflavin (Vitamin B2), an essential cofactor for cellular metabolism.[4][5] By mimicking the natural ligand FMN, Ribocil-C binds to the FMN riboswitch, leading to the downregulation of genes involved in the riboflavin pathway. This ultimately results in riboflavin starvation and subsequent inhibition of bacterial growth.[1][3] The absence of riboswitches in humans makes the FMN riboswitch an attractive target for the development of novel antibacterial agents with a reduced potential for host toxicity.[3]
These application notes provide detailed protocols for utilizing Ribocil-C in common bacterial cell-based screening assays to identify and characterize antibacterial agents targeting the FMN riboswitch.
Mechanism of Action
Ribocil-C functions as a synthetic mimic of FMN, the natural ligand for the FMN riboswitch.[6][7] Binding of Ribocil-C to the aptamer domain of the FMN riboswitch induces a conformational change in the RNA structure. This change typically results in the formation of a terminator stem, leading to premature transcription termination of the downstream genes, such as those in the rib operon responsible for riboflavin biosynthesis.[5] This targeted inhibition of riboflavin production depletes the bacterial cell of essential flavin cofactors (FMN and FAD), ultimately arresting growth.[1]
Data Presentation
Table 1: In Vitro Activity of Ribocil-C and Derivatives
| Compound | Bacterial Strain | MIC (µg/mL) | Reference(s) |
| Ribocil-C | E. coli (permeability-deficient) | - | [3] |
| Ribocil-C | S. aureus | - | [3] |
| Ribocil C-PA | E. coli (wild-type) | 4 | [8] |
| Ribocil C-PA | E. coli (MDR clinical isolates) | MIC50 = 4, MIC90 = 8 | [8] |
| Ribocil C-PA | K. pneumoniae (wild-type) | 4 | [8] |
| Ribocil C-PA | K. pneumoniae (MDR clinical isolates) | MIC50 = 4, MIC90 = 16 | [8] |
| Ribocil C | E. coli (wild-type) | >64 | [8] |
| Ribocil C | K. pneumoniae (wild-type) | >64 | [8] |
Table 2: Ribocil-C Activity in Cell-Based and Biochemical Assays
| Assay Type | Parameter | Value | Bacterial System | Reference(s) |
| FMN Riboswitch Reporter Gene Assay | EC50 | 0.3 µM | E. coli | [1] |
| Riboflavin Biosynthesis Inhibition | IC50 | 0.3 µM | E. coli | [6] |
| In vitro FMN Riboswitch Aptamer Binding | KD | 13 nM | E. coli | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of Ribocil-C using the broth microdilution method.
Materials:
-
Ribocil-C stock solution (e.g., 10 mg/mL in DMSO)
-
Bacterial strains of interest (e.g., E. coli, S. aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium (e.g., M9-MOPS for some Gram-negative strains)[3]
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum:
-
From a fresh agar plate, pick a single colony and inoculate it into 3-5 mL of CAMHB.
-
Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).
-
Dilute the bacterial culture in fresh CAMHB to a final concentration of approximately 5 x 105 CFU/mL.
-
-
Prepare Serial Dilutions of Ribocil-C:
-
In a 96-well plate, perform a two-fold serial dilution of Ribocil-C.
-
Add 100 µL of CAMHB to wells 2 through 12.
-
Add 200 µL of the highest concentration of Ribocil-C to be tested to well 1.
-
Transfer 100 µL from well 1 to well 2, mix well, and continue the serial dilution down to well 10. Discard 100 µL from well 10.
-
Well 11 should contain only CAMHB and the bacterial inoculum (growth control).
-
Well 12 should contain only CAMHB (sterility control).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at 37°C for 16-20 hours.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of Ribocil-C that completely inhibits visible growth of the bacteria.
-
Growth can be assessed visually or by measuring the OD600 using a microplate reader.
-
Protocol 2: FMN Riboswitch-Regulated Reporter Gene Assay
This protocol describes a cell-based reporter assay to quantify the activity of Ribocil-C on the FMN riboswitch. This assay typically utilizes a bacterial strain engineered to express a reporter gene (e.g., luciferase or green fluorescent protein (GFP)) under the control of an FMN riboswitch.
Materials:
-
Bacterial reporter strain (e.g., E. coli containing a plasmid with the FMN riboswitch sequence upstream of a luciferase or GFP gene)
-
Ribocil-C stock solution
-
Appropriate growth medium (e.g., LB broth or M9 minimal medium) with necessary antibiotics for plasmid maintenance
-
Sterile, opaque-bottom 96-well plates (for luciferase) or clear-bottom plates (for GFP)
-
Luminometer or fluorescence plate reader
-
Luciferase assay reagent (if using a luciferase reporter)
Procedure:
-
Prepare Bacterial Culture:
-
Inoculate a single colony of the reporter strain into 5 mL of growth medium with appropriate antibiotics.
-
Grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 in fresh medium and grow to an OD600 of 0.2-0.4.
-
-
Assay Setup:
-
In a 96-well plate, prepare serial dilutions of Ribocil-C in the growth medium.
-
Add the diluted bacterial culture to each well.
-
Include appropriate controls: no compound (vehicle control), and a known inhibitor or activator if available.
-
-
Incubation:
-
Incubate the plate at 37°C for a predetermined time (e.g., 2-4 hours) to allow for compound activity and reporter gene expression.
-
-
Measurement:
-
For GFP reporter: Measure the fluorescence at the appropriate excitation and emission wavelengths using a fluorescence plate reader. Also, measure the OD600 to normalize for cell density.
-
For luciferase reporter:
-
Equilibrate the plate to room temperature.
-
Add the luciferase assay reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence using a luminometer.
-
-
-
Data Analysis:
-
Normalize the reporter signal (fluorescence or luminescence) to cell density (OD600).
-
Plot the normalized reporter activity against the logarithm of the Ribocil-C concentration.
-
Determine the EC50 value by fitting the data to a dose-response curve.
-
Conclusion
Ribocil-C serves as a valuable tool for studying FMN riboswitch function and for the discovery of novel antibacterial agents. The protocols provided herein offer standardized methods for assessing the antibacterial activity and mechanism of action of Ribocil-C and its analogs in bacterial cell-based assays. These assays can be adapted for high-throughput screening to identify new compounds that target this promising antibacterial drug target.
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]
- 5. The ribB FMN riboswitch from Escherichia coli operates at the transcriptional and translational level and regulates riboflavin biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. mdpi.com [mdpi.com]
Application Note: Characterizing the Binding of Ribocil-C (Racemate) to the FMN Riboswitch using Isothermal Titration Calorimetry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Riboswitches are non-coding RNA elements, predominantly found in bacteria, that regulate gene expression in response to binding specific metabolites. The flavin mononucleotide (FMN) riboswitch, a critical regulator of the riboflavin biosynthesis pathway, represents a promising target for novel antibacterial agents. Ribocil, and its more potent analog Ribocil-C, are synthetic small molecules that act as FMN mimics, binding to the FMN riboswitch and inhibiting downstream gene expression, ultimately leading to bacterial growth inhibition. Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for a comprehensive thermodynamic characterization of binding events in solution. This application note provides a detailed protocol for studying the interaction between racemic Ribocil-C and the FMN riboswitch using ITC, and presents the expected binding data based on available literature.
Data Presentation
Computational modeling suggests that the favorable binding of the active enantiomer is primarily driven by enthalpy.[2] The following table summarizes the available binding affinity data for the E. coli FMN riboswitch aptamer.
| Compound | Ligand | Binding Affinity (Kd) | Method |
| FMN | Natural Ligand | ≤ 1.0 nM | Fluorescence-based assay |
| Ribocil (Racemate) | Synthetic Inhibitor | 13 nM | FMN Competition Assay |
| Ribocil-A (R-enantiomer) | Synthetic Inhibitor | > 10,000 nM | FMN Competition Assay |
| Ribocil-B (S-enantiomer) | Synthetic Inhibitor | 6.6 nM | FMN Competition Assay |
| Ribocil-C | Synthetic Inhibitor | ~1.6 nM (estimated from IC50 and competitive binding) | FMN Competition Assay |
Note: The binding affinity for Ribocil-C is an estimation based on its reported potency relative to Ribocil-B. A direct Kd from ITC for the racemate is not available.
Signaling Pathway and Experimental Workflow
FMN Riboswitch Signaling Pathway
The FMN riboswitch regulates gene expression, typically through a mechanism of transcription attenuation. In the absence of its ligand (FMN or a mimic like Ribocil-C), the riboswitch adopts a conformation that allows for transcription of the downstream genes involved in riboflavin biosynthesis. Upon binding of the ligand to the aptamer domain of the riboswitch, a conformational change is induced in the expression platform. This change leads to the formation of a terminator hairpin, which prematurely terminates transcription.
References
Application Notes and Protocols: Crystallization of the FMN Riboswitch with Ribocil-C (Racemate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Flavin mononucleotide (FMN) riboswitch is a cis-regulatory element of RNA found predominantly in bacteria that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][2] By binding directly to FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation.[3] The discovery of small molecules that can mimic FMN and bind to this riboswitch, thereby artificially regulating gene expression, has opened a promising new avenue for the development of novel antibiotics.[4][5]
One such molecule is Ribocil, a potent and selective synthetic mimic of FMN, which has been shown to inhibit bacterial growth by targeting the FMN riboswitch.[4][6] Ribocil is a racemic mixture of two enantiomers, Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer), with the S-enantiomer being the active form that binds to the riboswitch.[1][4] Ribocil-C is a more active analog of Ribocil.[6] These application notes provide a detailed protocol for the co-crystallization of the Fusobacterium nucleatum FMN riboswitch aptamer domain with Ribocil-C (racemate) to facilitate structural studies aimed at understanding the molecular basis of its activity and guiding further drug development efforts.
Quantitative Data Summary
The following tables summarize the binding affinities and crystallographic data for the FMN riboswitch in complex with Ribocil and its analogs.
Table 1: Binding Affinities of Ribocil Analogs to the FMN Riboswitch
| Compound | Target Riboswitch | Method | Dissociation Constant (Kd) | IC50/EC50 | Reference |
| Ribocil (racemate) | E. coli FMN Riboswitch | Fluorescence Quenching | 16 nM | - | [5] |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch | Not specified | > 10,000 nM | - | [1] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch | Not specified | 6.6 nM | - | [1] |
| Ribocil | E. coli | In vivo | - | IC50 = 0.3 µM | [4] |
| Ribocil | E. coli FMN Riboswitch | Reporter Gene Assay | - | EC50 = 0.3 µM | [4] |
| FMN | F. nucleatum FMN Riboswitch | Fluorescent Binding Assay | 37.5 ± 3.1 nM | - | [7] |
Table 2: Crystallographic Data for the F. nucleatum FMN Riboswitch
| PDB ID | Ligand | Resolution (Å) | Space Group | Reference |
| 2YIE | FMN | 2.94 | Not Specified | [8] |
| 6BFB | WG-3 | 2.82 | Not Specified | [9] |
| 6DN2 | BRX1354 | 2.88 | Not Specified | [10] |
| 3F4E | FMN (split RNA) | 3.05 | Not Specified | [11] |
Experimental Protocols
This section provides detailed methodologies for the preparation of the FMN riboswitch RNA and its co-crystallization with Ribocil-C.
Protocol 1: In Vitro Transcription and Purification of the F. nucleatum FMN Riboswitch Aptamer
This protocol is adapted from methodologies described for the crystallization of the F. nucleatum FMN riboswitch.[3][7]
1. DNA Template Preparation:
-
A linear DNA template of approximately 147 base pairs for the 112-nucleotide F. nucleatum FMN riboswitch aptamer domain, containing a T7 RNA polymerase promoter, is synthesized.[3]
-
The template is amplified by PCR. To prevent non-templated additions to the RNA transcripts, the reverse primer should contain 2'-O-methylated nucleotides at the 5'-end.[3]
2. In Vitro Transcription:
-
The purified PCR product is used as a template for in vitro transcription using T7 RNA polymerase.
-
The transcription reaction is carried out for 4 hours at 37 °C.[3]
3. RNA Purification:
-
The transcribed RNA is purified by native polyacrylamide gel electrophoresis (PAGE).[3]
-
The band corresponding to the FMN riboswitch is excised from the gel.
-
The RNA is eluted from the gel at 4 °C in a buffer containing 50 mM sodium acetate (pH 5.3) and 2 mM EDTA.[3]
-
The eluted RNA is filtered and buffer-exchanged into an RNA storage buffer (10 mM HEPES pH 7.5, 100 mM KCl, 1 mM MgCl₂, 0.1 mM EDTA).[3]
-
The RNA is concentrated using a centrifugal filter unit with a 3 kDa molecular weight cutoff.[3]
-
An RNase inhibitor is added to the purified, concentrated RNA, which is then stored at -80 °C.[3]
Protocol 2: Co-crystallization of the FMN Riboswitch with Ribocil-C (Racemate)
This protocol utilizes the hanging-drop vapor diffusion method, which has been successfully employed for crystallizing the FMN riboswitch with various ligands.[7][12]
1. Preparation of the RNA-Ligand Complex:
-
Thaw the purified FMN riboswitch RNA on ice and centrifuge at >15,000 x g to remove any precipitates.[3][13]
-
Prepare a stock solution of Ribocil-C (racemate) in a suitable solvent (e.g., DMSO).
-
Mix the RNA with Ribocil-C in a binding buffer. The final concentration of RNA should be around 0.4 mM.[7] The ligand concentration should be in molar excess to ensure saturation of the RNA.
-
Incubate the mixture at 37 °C for 30 minutes, followed by incubation on ice to allow for complex formation.[7]
2. Crystallization Screening:
-
The hanging-drop vapor-diffusion method is set up at 20 °C.[7]
-
Mix 1 µL of the RNA-Ribocil-C complex with 1 µL of the reservoir solution on a siliconized cover slip.
-
Invert the cover slip and seal it over the well of a 24-well crystallization plate containing the reservoir solution.
-
A successful crystallization condition for a similar FMN riboswitch-ligand complex consists of a reservoir solution containing 200 mM MgCl₂, 100 mM MES-NaOH (pH 6.5), and 8.5% w/v polyethylene glycol 4000.[12]
3. Crystal Harvesting and Cryo-protection:
-
Crystals are typically observed within a few days to a week.
-
For cryo-protection, briefly transfer the crystals to a solution containing the reservoir buffer supplemented with a cryoprotectant (e.g., 10-20% glycerol).[3][13]
-
Flash-freeze the crystals in liquid nitrogen for storage and subsequent X-ray diffraction analysis.[13]
Visualizations
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of the FMN riboswitch and the experimental workflow for its crystallization.
Caption: FMN Riboswitch Signaling Pathway.
Caption: Experimental Workflow.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. FMN [riboswitch.ribocentre.org]
- 3. FMN riboswitch aptamer symmetry facilitates conformational switching through mutually exclusive coaxial stacking configurations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcsb.org [rcsb.org]
- 9. rcsb.org [rcsb.org]
- 10. 6dn2 - CRYSTAL STRUCTURE OF THE FMN RIBOSWITCH BOUND TO BRX1354 SPLIT RNA - Summary - Protein Data Bank Japan [pdbj.org]
- 11. rcsb.org [rcsb.org]
- 12. Structure-activity relationship of flavin analogs that target the FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 2.2. Crystallization [bio-protocol.org]
Application Notes and Protocols for Studying RNA-Ligand Interactions with Ribocil-C (Racemate)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Riboswitches are non-coding RNA elements, predominantly found in bacterial mRNA, that directly bind to small molecule metabolites to regulate gene expression.[1] The flavin mononucleotide (FMN) riboswitch, which controls the biosynthesis and transport of riboflavin (vitamin B2), has emerged as a promising target for novel antibacterial agents.[2][3] Ribocil-C is a potent and selective synthetic small molecule that mimics the natural ligand FMN, binding to the FMN riboswitch to repress gene expression, thereby inhibiting bacterial growth.[1][3][4][5][6][7] This document provides detailed application notes and experimental protocols for utilizing Ribocil-C (racemate) as a tool to study RNA-ligand interactions.
Mechanism of Action
The FMN riboswitch functions as a genetic "off" switch. In the absence of its cognate ligand, FMN, the riboswitch adopts a conformation that allows for the transcription and translation of downstream genes, including ribB, which is essential for riboflavin biosynthesis.[4] Upon binding of FMN, or a synthetic mimic like Ribocil-C, the aptamer domain of the riboswitch undergoes a conformational change. This change stabilizes a secondary structure that sequesters the ribosome binding site and promotes the formation of a transcriptional terminator, effectively shutting down gene expression.[4][5] Ribocil-C, although structurally distinct from FMN, functionally imitates it, providing a powerful chemical probe to investigate riboswitch function and a potential scaffold for antibiotic development.[1][3][4]
Quantitative Data for Ribocil-C
The following tables summarize key quantitative data for Ribocil-C and its enantiomers in their interaction with the E. coli FMN riboswitch.
Table 1: In Vitro Binding Affinity and Activity
| Compound | Target | Assay | Parameter | Value | Reference(s) |
| Ribocil (racemate) | E. coli FMN Riboswitch Aptamer | In Vitro Binding | KD | 13 nM | [8] |
| Ribocil-B (S-enantiomer) | E. coli FMN Riboswitch Aptamer | In Vitro Binding | KD | 6.6 nM | [9] |
| Ribocil-A (R-enantiomer) | E. coli FMN Riboswitch Aptamer | In Vitro Binding | KD | >10,000 nM | [9] |
| Ribocil (racemate) | FMN Riboswitch-controlled Reporter Gene | Cell-based Assay | EC50 | 0.3 µM | [8] |
| Ribocil (racemate) | Riboflavin Biosynthesis in E. coli | Cell-based Assay | IC50 | 0.3 µM | [8] |
Table 2: Antibacterial Activity (Minimum Inhibitory Concentration)
| Compound | Organism | Strain | MIC | Reference(s) |
| Ribocil-C-PA | E. coli | Wild-type | 4 µg/mL | [10] |
| Ribocil C-PA | Enterobacter cloacae | Clinical Isolate | 4 µg/mL | [10] |
| Ribocil C-PA | Klebsiella pneumoniae | Clinical Isolate | 4 µg/mL | [10] |
Signaling Pathway and Experimental Workflow
Caption: FMN riboswitch regulation by Ribocil-C.
Caption: Workflow for characterizing Ribocil-C.
Experimental Protocols
In Vitro Transcription Termination Assay
This assay directly assesses the ability of Ribocil-C to induce premature transcription termination by the FMN riboswitch.
Materials:
-
Linear DNA template containing a promoter (e.g., T7) followed by the FMN riboswitch sequence and a downstream reporter region.
-
E. coli RNA polymerase holoenzyme.
-
Ribonucleoside triphosphates (NTPs: ATP, GTP, CTP, UTP), including [α-³²P]-UTP for radiolabeling.
-
Transcription buffer (e.g., 40 mM Tris-HCl pH 8.0, 6 mM MgCl₂, 2 mM spermidine, 10 mM DTT).
-
Ribocil-C stock solution in DMSO.
-
Stop solution (e.g., 95% formamide, 20 mM EDTA, 0.05% bromophenol blue, 0.05% xylene cyanol).
-
Denaturing polyacrylamide gel (8% acrylamide, 8 M urea).
Protocol:
-
Prepare transcription reactions by combining the DNA template, RNA polymerase, and transcription buffer in the presence of varying concentrations of Ribocil-C or DMSO as a control.
-
Initiate transcription by adding the NTP mix (containing [α-³²P]-UTP).
-
Allow the reactions to proceed for a set time (e.g., 30 minutes) at 37°C.
-
Terminate the reactions by adding an equal volume of stop solution.
-
Denature the samples by heating at 95°C for 3-5 minutes.
-
Separate the RNA products on a denaturing polyacrylamide gel.
-
Visualize the radiolabeled RNA bands using autoradiography or phosphorimaging.
-
Quantify the intensity of the terminated and full-length transcripts to determine the percentage of termination at each Ribocil-C concentration.
Fluorescence-Based Binding Assay
This method measures the binding affinity of Ribocil-C to the FMN riboswitch aptamer by monitoring the quenching of a fluorescent probe.
Materials:
-
Fluorescently labeled FMN riboswitch RNA (e.g., with a 2-aminopurine substitution).
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl₂).
-
Ribocil-C stock solution in DMSO.
-
Fluorometer.
Protocol:
-
Prepare a solution of the fluorescently labeled FMN riboswitch RNA in the binding buffer.
-
Place the RNA solution in a quartz cuvette and measure the initial fluorescence intensity.
-
Titrate the RNA solution with increasing concentrations of Ribocil-C, allowing the system to equilibrate after each addition.
-
Measure the fluorescence intensity after each addition. The binding of Ribocil-C will quench the fluorescence of the probe.
-
Correct for dilution and inner filter effects if necessary.
-
Plot the change in fluorescence as a function of the Ribocil-C concentration and fit the data to a suitable binding model to determine the dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of Ribocil-C to the FMN riboswitch, providing a complete thermodynamic profile of the interaction.
Materials:
-
Purified FMN riboswitch RNA.
-
Ribocil-C.
-
ITC buffer (e.g., 50 mM potassium phosphate pH 7.5, 150 mM KCl, 10 mM MgCl₂), degassed.
-
Isothermal titration calorimeter.
Protocol:
-
Prepare the FMN riboswitch RNA solution (typically in the sample cell) and the Ribocil-C solution (typically in the syringe) in the same, precisely matched ITC buffer.
-
Degas both solutions thoroughly to avoid bubble formation.
-
Load the RNA solution into the sample cell and the Ribocil-C solution into the injection syringe of the calorimeter.
-
Set the experimental parameters, including temperature, injection volume, and spacing between injections.
-
Perform a series of injections of Ribocil-C into the RNA solution, measuring the heat change after each injection.
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of Ribocil-C to RNA.
-
Fit the resulting isotherm to a suitable binding model to determine the binding affinity (KA or KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique for real-time monitoring of the kinetics of Ribocil-C binding to the FMN riboswitch.
Materials:
-
Biotinylated FMN riboswitch RNA.
-
Streptavidin-coated SPR sensor chip.
-
Running buffer (e.g., HBS-EP+ buffer: 10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Ribocil-C solutions at various concentrations in running buffer.
-
SPR instrument.
Protocol:
-
Immobilize the biotinylated FMN riboswitch RNA onto the streptavidin-coated sensor chip.
-
Equilibrate the chip surface with running buffer to establish a stable baseline.
-
Inject a series of Ribocil-C solutions at different concentrations over the chip surface and monitor the change in the SPR signal (response units, RU) over time (association phase).
-
Switch back to running buffer and monitor the decrease in the SPR signal as the bound Ribocil-C dissociates (dissociation phase).
-
Regenerate the sensor surface if necessary.
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (KD).
Bacterial Growth Inhibition (Minimum Inhibitory Concentration - MIC) Assay
This assay determines the lowest concentration of Ribocil-C that inhibits the visible growth of a target bacterium.
Materials:
-
Bacterial strain of interest (e.g., E. coli).
-
Growth medium (e.g., Mueller-Hinton broth).
-
Ribocil-C stock solution.
-
96-well microtiter plates.
-
Spectrophotometer or plate reader.
Protocol:
-
Prepare a serial dilution of Ribocil-C in the growth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria (e.g., ~5 x 10⁵ CFU/mL).
-
Include positive (bacteria with no compound) and negative (medium only) controls.
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration of Ribocil-C that shows no turbidity (visible growth) or by measuring the optical density (OD) at 600 nm.
Cell-Based Reporter Gene Assay
This assay measures the activity of the FMN riboswitch in a cellular context by linking it to a reporter gene (e.g., luciferase or green fluorescent protein - GFP).
Materials:
-
Bacterial strain carrying a plasmid with a reporter gene under the control of the FMN riboswitch.
-
Growth medium.
-
Ribocil-C stock solution.
-
Apparatus for measuring the reporter signal (e.g., luminometer or fluorescence plate reader).
Protocol:
-
Grow the bacterial reporter strain to the mid-logarithmic phase.
-
Aliquot the culture into a 96-well plate.
-
Add varying concentrations of Ribocil-C to the wells.
-
Incubate the plate under appropriate growth conditions for a set period.
-
Measure the reporter gene expression (e.g., luminescence or fluorescence).
-
Plot the reporter signal as a function of Ribocil-C concentration and fit the data to a dose-response curve to determine the EC₅₀ value.
References
- 1. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 2. Isothermal Titration Calorimetry of RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. 2.3. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 6. Monitoring RNA-ligand interactions using isothermal titration calorimetry. | CU Experts | CU Boulder [experts.colorado.edu]
- 7. Transcriptional approaches to riboswitch studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Ribocil-C (Racemate) solution preparation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and storage of Ribocil-C (Racemate) solutions, a potent and selective inhibitor of bacterial flavin mononucleotide (FMN) riboswitches. Adherence to these guidelines is crucial for ensuring the stability, and efficacy of the compound in experimental settings.
Mechanism of Action
Ribocil-C is a synthetic small molecule that acts as a mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2] In many bacteria, the FMN riboswitch is a non-coding RNA element located in the 5' untranslated region of messenger RNA (mRNA) that regulates the expression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[3][4][5]
By binding to the FMN riboswitch, Ribocil-C stabilizes a conformation of the RNA that leads to the premature termination of transcription or the inhibition of translation initiation of the downstream genes, such as ribB.[2][5] This repression of gene expression effectively shuts down the riboflavin biosynthesis pathway, leading to riboflavin starvation and subsequent inhibition of bacterial growth.[5][6] This mechanism of action is highly specific to bacteria, as riboswitches are not known to exist in mammalian systems, making Ribocil-C a promising candidate for antibiotic development.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Riboswitches as Drug Targets for Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ribocil-C [myskinrecipes.com]
- 5. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting inconsistent results with Ribocil-C (Racemate)
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ribocil-C (Racemate). Our aim is to help you achieve consistent and reliable results in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during in vitro experiments with Ribocil-C.
Q1: We are observing significant variability in our IC50 values for Ribocil-C between experiments. What could be the cause?
A1: Inconsistent IC50 values can stem from several factors. Here are the most common culprits and how to address them:
-
Racemate vs. Active Enantiomer: Ribocil-C is a racemate, meaning it is a 1:1 mixture of two stereoisomers (enantiomers). The biological activity of Ribocil-C is primarily attributed to the S-enantiomer, Ribociclib. The R-enantiomer is reported to be inactive.[1][2][3] Lot-to-lot variations in the exact ratio of these enantiomers in your Ribocil-C compound could lead to differing potency and, consequently, variable IC50 values. For critical experiments requiring high consistency, consider using the pure, active S-enantiomer (Ribociclib).
-
Cell-Based Assay Choice: The type of cell viability or proliferation assay you use can significantly impact your results.
-
Metabolic Assays (e.g., MTT, CellTiter-Glo®): Ribociclib is a cytostatic agent, meaning it primarily inhibits cell proliferation rather than inducing cell death.[4] Cells arrested in the G1 phase of the cell cycle by Ribociclib can continue to grow in size and metabolic activity.[4][5] Metabolic assays that measure ATP levels or mitochondrial reductase activity may therefore underestimate the compound's anti-proliferative effect, as the arrested cells are still metabolically active.[4][5][6] This can lead to higher and more variable IC50 values.
-
Nucleic Acid-Based Assays (e.g., CyQuant®, PicoGreen®): These assays quantify the amount of DNA, which directly correlates with cell number. They are generally more suitable for cytostatic agents like Ribociclib as they are not confounded by changes in cell size or metabolic activity.[7][8]
-
-
Cell Density: The initial seeding density of your cells can influence their sensitivity to anti-cancer agents.[9] Ensure you use a consistent seeding density for all experiments. We recommend performing a preliminary experiment to determine the optimal seeding density where cells are in the logarithmic growth phase for the duration of the assay.
-
Rb Status of Cell Lines: Ribociclib's mechanism of action is dependent on the presence of a functional Retinoblastoma (Rb) protein.[10][11][12] Cell lines that are Rb-negative will be inherently resistant to Ribociclib, and you will not be able to determine an accurate IC50 value.[10][13] Always confirm the Rb status of your cell lines before starting your experiments.
Q2: Our cell viability is over 100% at low concentrations of Ribocil-C. Is this normal?
A2: This is a phenomenon that can be observed with cytostatic agents and is often an artifact of the assay method. Here are a couple of potential explanations:
-
Hormesis-like Effect: In some cases, low concentrations of a compound can stimulate a small increase in cell proliferation or metabolic activity. However, this is less commonly reported for CDK4/6 inhibitors.
-
Assay Artifact: As mentioned in the previous question, if you are using a metabolic assay, the apparent increase in viability could be due to the G1-arrested cells increasing in size and metabolic rate, leading to a stronger signal than the control wells where cells might have become over-confluent and started to die.[14]
To address this, consider the following:
-
Use a nucleic acid-based proliferation assay.
-
Optimize your initial cell seeding density to ensure control cells do not become over-confluent during the experiment.
-
When analyzing your data, you can normalize the dose-response curve by setting the vehicle control as 100% viability and ignoring values above this.
Q3: We are not seeing a decrease in phosphorylated Rb (pRb) in our Western blots after treatment with Ribocil-C. What could be wrong?
A3: Failure to detect a decrease in pRb, a key downstream target of CDK4/6, can be due to several experimental factors:
-
Suboptimal Drug Concentration and Treatment Time: Ensure you are using a concentration of Ribocil-C that is at or above the IC50 for your cell line and that the treatment duration is sufficient. A time-course experiment (e.g., 6, 12, 24, 48 hours) can help determine the optimal time point to observe maximal pRb inhibition. Some studies show pRb reduction within 24 hours.[11]
-
Cell Line Choice: As mentioned before, Rb-negative cell lines will not show changes in pRb levels. Verify the Rb status of your cells.
-
Antibody Quality: The specificity and quality of your primary antibody against phosphorylated Rb (e.g., pRb Ser780) are critical.[10][11] Ensure your antibody is validated for Western blotting and use the recommended dilution.
-
Protein Extraction and Western Blotting Protocol: Proper protein extraction with phosphatase inhibitors is crucial to preserve the phosphorylation status of proteins.[10] Refer to our detailed Western Blotting protocol below for best practices.
Q4: Should we expect the same IC50 value for Ribocil-C across different cell lines?
A4: No, you should not expect the same IC50 value across different cell lines. The sensitivity of a cell line to Ribociclib depends on several factors, including:
-
CDK4 vs. CDK6 Dependency: Cell lines can have varying dependencies on CDK4 versus CDK6 for their proliferation. Ribociclib has been shown to be more potent against CDK4 than CDK6.[7][15][16]
-
Expression Levels of Cell Cycle Proteins: The expression levels of key proteins in the CDK4/6-Rb pathway, such as Cyclin D1, p16, and Rb itself, can influence sensitivity.[5][13][17]
-
Genetic Background of the Cell Line: Other genetic alterations in signaling pathways that converge on the cell cycle can also modulate the response to CDK4/6 inhibition.
Quantitative Data Summary
The following tables summarize the in vitro potency of Ribociclib (the active enantiomer in Ribocil-C) in various cancer cell lines as reported in the literature. Note that IC50 values can vary depending on the assay method and experimental conditions used.
Table 1: Ribociclib IC50 Values in Different Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay Method | Reference |
| CAMA-1 | Breast Cancer | 0.08 ± 0.01 | CyQuant | [7] |
| T-47D | Breast Cancer | 0.11 ± 0.02 | CyQuant | [7] |
| MOLM-13 | Acute Myeloid Leukemia | 0.06 ± 0.01 | CyQuant | [7] |
| MV-4-11 | Acute Myeloid Leukemia | 0.09 ± 0.01 | CyQuant | [7] |
| CAL27 | Head and Neck Squamous Cell Carcinoma | ~1.0 | MTT | [18] |
| SCC9 | Head and Neck Squamous Cell Carcinoma | ~2.5 | MTT | [18] |
| MDA-MB-453 | Triple-Negative Breast Cancer (AR+) | 49.0 ± 0.6 | Not Specified | [19] |
| MDA-MB-468 | Triple-Negative Breast Cancer (AR-) | 72.0 ± 3.6 | Not Specified | [19] |
| BT-549 | Triple-Negative Breast Cancer | 58.0 ± 1.2 | Not Specified | [19] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 69.5 ± 0.8 | Not Specified | [19] |
Table 2: Ribociclib Biochemical IC50 Values
| Target | IC50 (nM) | Reference |
| CDK4/Cyclin D1 | 10 | [20] |
| CDK6/Cyclin D3 | 39 | [20] |
Detailed Experimental Protocols
1. Cell Viability/Proliferation Assay (Nucleic Acid-Based)
This protocol is recommended for determining the IC50 value of Ribocil-C.
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete growth medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a serial dilution of Ribocil-C in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound or vehicle control (e.g., DMSO).
-
Incubate for the desired treatment duration (e.g., 72 hours).
-
-
Assay Procedure (Example using CyQuant® Direct Cell Proliferation Assay):
-
Thaw the CyQuant® Direct detection reagent.
-
Add 100 µL of the 2X CyQuant® Direct detection reagent to each well.
-
Incubate the plate at 37°C for 60 minutes, protected from light.
-
Measure fluorescence with a microplate reader using the appropriate excitation and emission wavelengths (e.g., ~480 nm excitation and ~520 nm emission).
-
-
Data Analysis:
-
Subtract the average fluorescence of the "no cell" control wells from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized viability against the log of the compound concentration and fit a non-linear regression curve (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) to determine the IC50 value.
-
2. Western Blotting for Phosphorylated Rb (pRb)
This protocol is for assessing the pharmacodynamic effect of Ribocil-C on its target.
-
Cell Treatment and Lysis:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with Ribocil-C at various concentrations and time points.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[10]
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against pRb (e.g., anti-pRb Ser780) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Image the blot using a chemiluminescence detection system.
-
Strip the membrane and re-probe for total Rb and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Visualizations
Caption: CDK4/6-Rb Signaling Pathway and Ribocil-C Mechanism of Action.
Caption: Experimental Workflow for Troubleshooting Inconsistent Results.
References
- 1. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Drugs: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. The potent and selective cyclin-dependent kinases 4 and 6 inhibitor ribociclib (LEE011) is a versatile combination partner in preclinical cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. CDK4/6 inhibitors sensitize Rb-positive sarcoma cells to Wee1 kinase inhibition through reversible cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Frontiers | Mechanisms of Resistance to CDK4/6 Inhibitors: Potential Implications and Biomarkers for Clinical Practice [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. Frontiers | Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer [frontiersin.org]
- 16. Clinical and Pharmacologic Differences of CDK4/6 Inhibitors in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Progression after First-Line Cyclin-Dependent Kinase 4/6 Inhibitor Treatment: Analysis of Molecular Mechanisms and Clinical Data - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. dergipark.org.tr [dergipark.org.tr]
- 20. medchemexpress.com [medchemexpress.com]
How to minimize Ribocil-C (Racemate) degradation in experiments
Welcome to the Technical Support Center for Ribocil-C (Racemate). This resource is designed to assist researchers, scientists, and drug development professionals in minimizing the degradation of Ribocil-C (Racemate) during experimental procedures. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for Ribocil-C (Racemate) powder?
A1: Ribocil-C (Racemate) powder should be stored at -20°C for long-term stability. For short-term shipping, room temperature is acceptable for up to two weeks.
Q2: How should I prepare and store stock solutions of Ribocil-C (Racemate)?
A2: Stock solutions are typically prepared in a suitable organic solvent such as DMSO. For long-term storage, it is recommended to store stock solutions at -80°C, which can maintain stability for up to two years. For shorter periods, storage at -20°C for up to one year is also acceptable. It is advisable to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
Q3: Is Ribocil-C (Racemate) sensitive to light?
A3: Yes, Ribocil-C can be sensitive to light.[1][2][3] It is recommended to protect both the solid compound and its solutions from light by using amber vials or by wrapping containers with aluminum foil. Perform experimental manipulations in a shaded environment whenever possible.
Q4: What is the stability of Ribocil-C (Racemate) in aqueous solutions?
A4: The stability of Ribocil-C in aqueous solutions is pH-dependent. It exhibits greater solubility and stability in acidic conditions (pH 3.5-4.5).[4] In basic aqueous solutions, its solubility is limited, which can affect its stability.[4] For experiments in aqueous media, it is crucial to use a buffered solution to maintain an optimal pH.
Q5: How do multiple freeze-thaw cycles affect the stability of Ribocil-C (Racemate) stock solutions?
A5: Repeated freeze-thaw cycles can lead to the degradation of compounds dissolved in solvents like DMSO. While specific data for Ribocil-C is limited, it is a general best practice to avoid multiple freeze-thaw cycles. Aliquoting stock solutions into single-use vials is highly recommended to maintain the integrity of the compound.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Degradation of Ribocil-C (Racemate) due to improper storage or handling. | - Verify Storage: Ensure the compound and its solutions are stored at the recommended temperatures (-20°C for powder, -80°C for stock solutions).- Check Solution Age: Use freshly prepared working solutions for experiments.- Minimize Freeze-Thaw Cycles: Use single-use aliquots of stock solutions.- Protect from Light: Ensure all containers with the compound are protected from light. |
| Precipitation in aqueous buffer | Poor solubility at the buffer's pH. Ribociclib succinate salt has limited solubility in basic pH.[4] | - Adjust pH: Use a buffer with a more acidic pH (ideally between 3.5 and 4.5) to improve solubility and stability.[4]- Use Co-solvents: Consider the use of a small percentage of an organic co-solvent like DMSO or PEG-400 to aid dissolution before final dilution in the aqueous buffer. |
| Loss of compound activity over time in an experiment | Degradation due to experimental conditions (e.g., temperature, pH, light exposure). | - Temperature Control: Maintain a stable and appropriate temperature throughout the experiment.- pH Stability: Ensure the pH of the experimental medium remains constant and in the optimal range.- Light Protection: Conduct the experiment with minimal light exposure. |
| Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) | Presence of degradation products. Forced degradation studies have shown that Ribociclib can degrade under hydrolytic (acidic and basic), oxidative, and photolytic conditions. | - Review Handling Procedures: Identify potential sources of degradation in your workflow (see workflow diagram below).- Characterize Degradants: If possible, use mass spectrometry to identify the degradation products to understand the degradation pathway.- Implement Preventative Measures: Follow the recommended handling and storage procedures strictly. |
Data on Ribocil-C (Ribociclib) Stability
Table 1: Stability of Ribociclib in Different Solvents and Temperatures
| Solvent | Temperature | Duration | Stability |
| DMSO (Stock Solution) | -80°C | 28 days | Stable (<3.92% degradation)[5] |
| Mouse Plasma | 4°C | 24 hours | Stable[6] |
| Mouse Plasma | Room Temperature | 24 hours | Stable[6] |
| Mouse Plasma | 37°C | 24 hours | Stable[6] |
| Mouse Plasma | -80°C | 163 days | Stable[6] |
| Ringer's Solution | 4°C | 7 hours | Stable[6] |
| Ringer's Solution | Room Temperature | 7 hours | Stable[6] |
| Ringer's Solution | 37°C | 7 hours | Stable[6] |
| Ringer's Solution | -80°C | 40 days | Stable[6] |
Table 2: Degradation of Ribociclib Under Forced Stress Conditions
| Stress Condition | % Degradation |
| Acid Hydrolysis | 0.12% |
| Base Hydrolysis | 0.19% |
| Oxidation (Peroxide) | 9.73%[6] |
| Photolytic | 0.27% |
| Thermal | 0.20% |
Data from a stability-indicating UPLC method development study. The exact conditions (concentration of acid/base/peroxide, duration, and intensity of light/heat) will influence the degradation percentage.
Experimental Protocols
Protocol 1: Preparation of Ribocil-C (Racemate) Stock Solution
-
Materials: Ribocil-C (Racemate) powder, anhydrous DMSO, sterile microcentrifuge tubes or vials.
-
Procedure:
-
Allow the Ribocil-C (Racemate) powder vial to equilibrate to room temperature before opening to prevent moisture condensation.
-
Weigh the required amount of powder in a sterile container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex briefly and/or sonicate at room temperature to ensure complete dissolution.
-
Aliquot the stock solution into single-use, light-protected (amber) vials.
-
Store the aliquots at -80°C for long-term storage.
-
Protocol 2: Stability Testing of Ribocil-C (Racemate) in Experimental Buffer
-
Objective: To determine the stability of Ribocil-C (Racemate) in a specific aqueous buffer at a given temperature over time.
-
Procedure:
-
Prepare a working solution of Ribocil-C (Racemate) in the desired experimental buffer from a freshly thawed stock solution aliquot.
-
Divide the working solution into several time-point samples (e.g., 0, 2, 4, 8, 24 hours).
-
Store the samples under the intended experimental conditions (temperature and light).
-
At each time point, immediately analyze a sample using a validated analytical method (e.g., LC-MS/MS) to quantify the remaining Ribocil-C (Racemate).
-
Calculate the percentage of degradation at each time point relative to the 0-hour sample.
-
Visual Guides
Caption: Experimental workflow to minimize Ribocil-C degradation.
Caption: Factors leading to Ribocil-C degradation.
References
- 1. scindeks-clanci.ceon.rs [scindeks-clanci.ceon.rs]
- 2. researchgate.net [researchgate.net]
- 3. Ribociclib Induced Photosensitive Skin Lesions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. WO2023144684A1 - Ribociclib pharmaceutical compositions - Google Patents [patents.google.com]
- 5. ymerdigital.com [ymerdigital.com]
- 6. globalresearchonline.net [globalresearchonline.net]
Ribocil-C (Racemate) interference with fluorescence-based assays
Welcome to the technical support center for Ribocil-C (Racemate). This resource is designed to assist researchers, scientists, and drug development professionals in utilizing Ribocil-C effectively in their experiments, with a specific focus on addressing potential interference with fluorescence-based assays.
Frequently Asked Questions (FAQs)
Q1: What is Ribocil-C and what is its mechanism of action?
A1: Ribocil-C is a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2] It functions as a synthetic mimic of the natural FMN ligand.[3] By binding to the FMN riboswitch, Ribocil-C represses the expression of genes involved in riboflavin (vitamin B2) biosynthesis, ultimately leading to the inhibition of bacterial growth.[3][4] The racemic mixture contains both the active S-enantiomer (Ribocil-B) and the inactive R-enantiomer (Ribocil-A).
Q2: Is Ribocil-C fluorescent?
A2: Ribocil-C is generally considered to be a non-fluorescent compound. In fact, it has been specifically chosen for use in certain fluorescence-based experiments to avoid signal interference that would be caused by a fluorescent ligand.[5]
Q3: Can Ribocil-C be used in fluorescence-based assays?
A3: Yes, Ribocil-C is compatible with and has been used in fluorescence-based assays. A notable example is the Fluorescence Ligand Equilibrium Displacement (FLED) assay, which is used to identify compounds that bind to the FMN riboswitch.[1]
Q4: What is the primary application of Ribocil-C in research?
A4: Ribocil-C is primarily used as a tool to study bacterial FMN riboswitches and as a potential antibacterial agent.[2][6][7] Its ability to inhibit a key metabolic pathway in bacteria makes it a valuable compound for antibiotic research and development.[8]
Troubleshooting Guide: Fluorescence-Based Assays
This guide provides troubleshooting advice for common issues that may arise when using Ribocil-C in fluorescence-based assays.
Issue 1: High background fluorescence or unexpected signal.
| Possible Cause | Troubleshooting Step |
| Intrinsic fluorescence of a test compound (not Ribocil-C) | Perform a fluorescence counter-screen. Incubate the compound in the assay buffer without the fluorescent ligand (e.g., FMN) and measure the fluorescence. Compounds exhibiting significant intrinsic fluorescence should be flagged or removed from the analysis.[1] |
| Autofluorescence from media or cells | If using cell-based assays, be aware that cellular components and media can autofluoresce.[9][10] Use appropriate controls (e.g., cells or media alone) to determine the level of background fluorescence. Consider using phenol red-free media. |
| Contaminated reagents or buffer | Prepare fresh buffers and solutions. Ensure all reagents are of high purity and are stored correctly. |
| Incorrect instrument settings | Optimize the gain and exposure settings on your fluorescence reader. Suboptimal settings can lead to high background noise or signal saturation.[11] |
Issue 2: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Precipitation of Ribocil-C or test compounds | Visually inspect the assay plate for any signs of precipitation. Determine the solubility of your compounds in the assay buffer. If necessary, adjust the compound concentration or the solvent (e.g., DMSO) percentage. Note that high concentrations of DMSO can also affect RNA structure.[1] |
| Incomplete mixing | Ensure thorough mixing of all components in the assay wells. Inadequate mixing can lead to variability in the fluorescence readings. |
| Temperature fluctuations | Maintain a stable temperature throughout the assay, as temperature can affect binding affinities and fluorescence. |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques to ensure accurate and consistent volumes. |
Issue 3: No or low signal change.
| Possible Cause | Troubleshooting Step |
| Inactive Ribocil-C | Ensure that the Ribocil-C has been stored correctly, protected from light and at the recommended temperature (-20°C for long-term storage).[6][7] |
| Incorrect assay conditions | Verify the concentrations of all components, including the FMN riboswitch RNA and FMN. Ensure the buffer composition and pH are optimal for the binding interaction. |
| Instrument malfunction | Check the functionality of the fluorescence reader, including the light source and detectors. |
Data Summary
| Compound | Target | Reported IC50/EC50 | Assay Type |
| Ribocil | FMN Riboswitch | EC50 = 0.3 µM | E. coli growth inhibition |
| Ribocil-C | FMN Riboswitch | - | More active analog of Ribocil |
Experimental Protocols
Fluorescence Ligand Equilibrium Displacement (FLED) Assay
This protocol is adapted from methodologies used to screen for FMN riboswitch binders.[1]
Objective: To identify compounds that bind to the FMN riboswitch by measuring the displacement of the fluorescent natural ligand, FMN.
Materials:
-
FMN riboswitch RNA
-
Flavin mononucleotide (FMN)
-
Ribocil-C (as a positive control)
-
Test compounds
-
Assay Buffer (e.g., Tris-HCl buffer with MgCl2)
-
DMSO (for dissolving compounds)
-
Black, clear-bottom microplates (e.g., 384-well)
-
Fluorescence plate reader
Methodology:
-
Compound Preparation: Dissolve Ribocil-C and test compounds in DMSO to create stock solutions. Serially dilute the compounds to the desired concentrations.
-
Assay Plate Preparation: Spot the compounds (and DMSO as a negative control) into the wells of the microplate.
-
FMN-Riboswitch Complex Formation: Prepare a solution of the FMN riboswitch RNA and FMN in the assay buffer. The concentrations should be optimized for a quenched fluorescence signal. Incubate this solution to allow for complex formation.
-
Assay Incubation: Add the FMN-riboswitch complex solution to the wells containing the compounds. Incubate the plate at room temperature, protected from light, for a sufficient time to reach equilibrium (e.g., 15-30 minutes).[1]
-
Fluorescence Measurement: Measure the fluorescence intensity in each well using a plate reader with excitation and emission wavelengths appropriate for FMN (e.g., ~450 nm excitation, ~525 nm emission).
-
Data Analysis: An increase in fluorescence intensity compared to the negative control indicates that the test compound has displaced FMN from the riboswitch. Calculate the percent displacement or Z'-factor to assess the assay performance.
Visualizations
Caption: FMN Riboswitch signaling pathway.
Caption: FLED Assay experimental workflow.
Caption: Troubleshooting logical relationships.
References
- 1. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. researchgate.net [researchgate.net]
- 9. Impacts of autofluorescence on fluorescence based techniques to study microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Ribocentre - Applications [riboswitch.ribocentre.org]
Addressing bacterial resistance to Ribocil-C (Racemate) in long-term studies
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ribocil-C, particularly concerning the emergence of bacterial resistance in long-term studies.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the precise mechanism of action for Ribocil-C? A1: Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2][3] It functions as a mimic of the natural FMN ligand.[2][3] By binding to the aptamer domain of the FMN riboswitch, Ribocil-C induces a conformational change in the downstream mRNA expression platform. This change typically sequesters the ribosome binding site or promotes premature transcription termination, which represses the expression of genes essential for riboflavin (Vitamin B2) biosynthesis, such as ribB.[2][3] The resulting riboflavin starvation ultimately leads to bacterial growth arrest and cell death.[4]
Q2: Is Ribocil-C a racemate? What is the difference between Ribocil, Ribocil-A, Ribocil-B, and Ribocil-C? A2: The original compound, "ribocil," was a racemic mixture of two enantiomers: Ribocil-A (the R-enantiomer) and Ribocil-B (the S-enantiomer).[2][5][6] Further studies revealed that Ribocil-B, the S-enantiomer, is almost entirely responsible for the antibacterial activity by binding tightly to the FMN riboswitch.[2][7] Ribocil-C is a more potent, optimized analog of the active Ribocil-B isomer, exhibiting approximately eight-fold higher potency.[6][7] Therefore, Ribocil-C itself is not a racemate but a specific, active compound.
Q3: What is the primary mechanism of bacterial resistance to Ribocil-C in long-term studies? A3: The predominant mechanism of resistance to Ribocil-C is target-site modification.[4][6] In all documented cases, resistance-conferring mutations are found within the FMN riboswitch itself, located upstream of the target gene (e.g., ribB).[2][4][7] These mutations can occur in the aptamer (the ligand-binding portion) or the expression platform, either directly preventing Ribocil-C from binding or uncoupling ligand binding from the conformational change required to suppress gene expression.[2][8]
Q4: How frequently does resistance to Ribocil-C emerge? A4: The frequency of spontaneous resistance (FOR) to Ribocil-C and its derivatives is notable.[4] While this is not ideal, it is a known characteristic of the target. This challenge can potentially be surmounted through strategic dosing or combination therapies, similar to approaches used for antibiotics like rifampicin or fusidic acid.[4]
Q5: Do resistance mutations to Ribocil-C impact bacterial fitness? A5: Studies have shown that bacteria with Ribocil-C resistance mutations often have growth rates nearly identical to their wild-type counterparts.[4] This suggests that, in many cases, the resistance mutations confer a minimal fitness cost, allowing resistant populations to emerge and stabilize without a significant growth disadvantage.
Section 2: Troubleshooting Guide
Q1: I am observing rapid and consistent development of resistance to Ribocil-C in my continuous cultures. What is happening and what can I do? A1:
-
Possible Cause: This is an expected outcome due to the relatively high frequency of resistance associated with the FMN riboswitch target.[4] Resistance arises from single point mutations in the riboswitch, which can occur spontaneously in a growing bacterial population.
-
Recommended Solutions:
-
Combination Therapy: Consider using Ribocil-C in combination with another antibiotic that has a different mechanism of action. This significantly reduces the probability of a bacterium simultaneously developing resistance to both compounds.
-
High Initial Dosing: A "front-loading" dose, where a high concentration of the drug is used initially, may help eliminate the bacterial population before resistant mutants can amplify.[4]
-
Monitor at Multiple Concentrations: When studying resistance, test at various multiples of the Minimum Inhibitory Concentration (MIC), such as 4x, 8x, and 16x MIC, to better characterize the resistance profile.
-
Q2: How can I confirm that the resistance I'm observing is specific to the FMN riboswitch target? A2:
-
Possible Cause: While off-target resistance is theoretically possible, mutations in the FMN riboswitch are the most documented cause.[5][6] You need to verify this experimentally.
-
Recommended Solutions:
-
Sequence the FMN Riboswitch: Isolate genomic DNA from your resistant colonies and sequence the 5' UTR region of the riboflavin biosynthesis operon (containing the FMN riboswitch). Compare this sequence to the wild-type strain to identify mutations.[4]
-
Perform a Flavin Depletion Assay: On-target activity of Ribocil-C causes a measurable drop in intracellular flavin levels.[4] In a resistant mutant with a target-site modification, Ribocil-C should no longer be able to suppress riboflavin biosynthesis. Therefore, treating the resistant strain with Ribocil-C should result in no significant change in intracellular FMN or FAD levels compared to an untreated control.
-
Q3: My Ribocil-C compound shows low or no activity against my wild-type Gram-negative strain (e.g., E. coli, K. pneumoniae). Is the compound inactive? A3:
-
Possible Cause: The original Ribocil-C molecule has potent target activity but struggles to cross the outer membrane and evade the efflux pumps of wild-type Gram-negative bacteria.[4][6] Its activity is often only observed in permeability-compromised strains (e.g., E. coli ΔtolC or ΔrfaC).[4]
-
Recommended Solutions:
-
Use a Permeability-Compromised Strain: As a positive control, test your Ribocil-C compound on an efflux pump-deficient strain (e.g., E. coli ΔtolC) to confirm that the compound is active against its target.
-
Use an Optimized Analog: For work with wild-type Gram-negative bacteria, it is highly recommended to use a derivative designed for better penetration, such as Ribocil C-PA.[4][6] This analog contains a primary amine that improves accumulation within Gram-negative cells, making it significantly more potent against wild-type pathogens.[4][6][7]
-
Q4: I've isolated a resistant mutant, but its MIC for Ribocil-C is only slightly higher than the wild-type. Is this significant? A4:
-
Possible Cause: Not all resistance mutations provide the same level of protection. Some mutations may only slightly impair Ribocil-C binding or its effect on the riboswitch's conformational change, leading to a low-level increase in MIC.
-
Recommended Solutions:
-
Growth Curve Analysis: Perform growth curve experiments in the presence of sub-MIC concentrations of Ribocil-C. A small difference in MIC may translate to a more significant growth advantage over time.
-
Competition Assay: Mix the wild-type and mutant strains in a 1:1 ratio and culture them with a selective pressure of Ribocil-C. Monitor the ratio of the two strains over several generations to see if the mutant outcompetes the wild-type.
-
Sequence the Riboswitch: Even a small but consistent increase in MIC warrants sequencing the FMN riboswitch to check for mutations.
-
Section 3: Data Presentation
Table 1: Frequency of Spontaneous Resistance to Ribocil Derivatives at 8x MIC
| Bacterial Strain | Compound | Frequency of Resistance (FOR) | Reference |
|---|---|---|---|
| E. coli BW25113 | Ribocil C-PA | 2.8 x 10⁻⁶ | [4] |
| K. pneumoniae ATCC 27736 | Ribocil C-PA | 2.4 x 10⁻⁶ | [4] |
| E. coli ΔtolC | Ribocil C | 3.2 x 10⁻⁶ | [4] |
| E. coli ΔtolC | Ribocil C-PA | 2.1 x 10⁻⁶ |[4] |
Table 2: Comparative Potency (MIC) of Ribocil C vs. Ribocil C-PA Against Gram-Negative Bacteria
| Bacterial Species | Ribocil C MIC (μg/mL) | Ribocil C-PA MIC (μg/mL) | Fold Improvement | Reference |
|---|---|---|---|---|
| E. coli | > 64 | 4 | > 16x | [6] |
| Enterobacter cloacae | > 64 | 4 | > 16x | [6] |
| K. pneumoniae | > 64 | 4 | > 16x |[6] |
Section 4: Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) This protocol is based on CLSI guidelines for broth microdilution.
-
Media Preparation: Prepare M9-MOPS minimal medium as described in relevant publications.[4]
-
Compound Preparation: Prepare a stock solution of Ribocil-C in DMSO. Create a series of 2-fold serial dilutions in the M9-MOPS medium in a 96-well plate.
-
Inoculum Preparation: Grow bacteria to the mid-logarithmic phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in the M9-MOPS medium.
-
Inoculation: Add the bacterial inoculum to each well of the 96-well plate containing the compound dilutions. Include a positive control (bacteria, no compound) and a negative control (medium, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Frequency of Resistance (FOR) Assay
-
Culture Preparation: Grow a bacterial culture overnight to saturation.
-
Cell Counting: Determine the total number of viable cells (CFU/mL) by plating serial dilutions on drug-free agar plates.
-
Selective Plating: Plate a known, high density of cells (e.g., 10⁹ to 10¹⁰ CFUs) onto large agar plates containing Ribocil-C at a concentration of 8x MIC.[4]
-
Incubation: Incubate the plates at 37°C for 24-48 hours, or until resistant colonies appear.
-
Calculation: Count the number of resistant colonies. The FOR is calculated by dividing the number of resistant colonies by the total number of viable cells plated.
Protocol 3: Identification of Resistance Mutations
-
Isolate Colonies: Pick several resistant colonies from the FOR assay plates.
-
Confirm Resistance: Re-streak the colonies on selective agar and re-test their MIC to confirm the resistant phenotype.
-
Genomic DNA Extraction: Extract genomic DNA from the confirmed resistant isolates.
-
PCR Amplification: Use primers that flank the FMN riboswitch region to amplify this specific locus via PCR.
-
Sequencing: Purify the PCR product and send it for Sanger sequencing.
-
Analysis: Align the resulting sequence with the wild-type FMN riboswitch sequence to identify any mutations.
Protocol 4: Confirmation of On-Target Activity (Flavin Depletion Assay)
-
Culture and Treatment: Grow bacterial cultures to the early-log phase. Treat the cultures with a sub-inhibitory concentration (e.g., 0.5x MIC) of Ribocil-C or a vehicle control (DMSO) for a set period (e.g., 20 hours).[4]
-
Cell Harvesting: Harvest the bacterial cells by centrifugation and wash them to remove external medium.
-
Metabolite Extraction: Lyse the cells and extract intracellular metabolites using an appropriate solvent (e.g., an acetonitrile/methanol/water mixture).
-
LC-MS/MS Analysis: Analyze the extracted metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the levels of riboflavin, FMN, and FAD.[4]
-
Data Analysis: Compare the flavin levels in the Ribocil-C-treated samples to the vehicle-treated controls. A significant reduction in flavins confirms on-target engagement of the FMN riboswitch.[4]
Section 5: Visualizations
Caption: The FMN riboswitch acts as a genetic "OFF" switch in the presence of its ligand.
Caption: Experimental workflow for isolating and characterizing Ribocil-C resistant mutants.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
Improving the cell permeability of Ribocil-C (Racemate)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with Ribocil-C and its analogs.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Ribocil-C?
A1: Ribocil-C is a small molecule inhibitor that targets the Flavin Mononucleotide (FMN) riboswitch in bacteria.[1][2][3] By binding to the FMN riboswitch, Ribocil-C mimics the natural ligand (FMN) and allosterically inhibits the expression of genes involved in riboflavin (Vitamin B2) biosynthesis and transport.[3][4] This leads to riboflavin starvation, ultimately arresting bacterial growth.[5]
Q2: Why is the cell permeability of Ribocil-C a concern, particularly in Gram-negative bacteria?
A2: The outer membrane of Gram-negative bacteria presents a significant barrier to the entry of many small molecules. Ribocil-C has been shown to have poor accumulation in wild-type Gram-negative bacteria, limiting its efficacy.[5] Additionally, efflux pumps in these bacteria can actively transport the compound out of the cell, further reducing its intracellular concentration.[5]
Q3: What is Ribocil C-PA, and how does it improve upon Ribocil-C?
A3: Ribocil C-PA is an analog of Ribocil-C that was specifically designed to have improved permeability in Gram-negative bacteria.[1][5] The key modification is the addition of a primary amine, which has been shown to enhance accumulation within bacterial cells.[6] This structural change results in significantly lower Minimum Inhibitory Concentration (MIC) values against various Gram-negative pathogens.[1]
Q4: Can Ribocil-C be used in animal models?
A4: Yes, Ribocil-C has been used in murine septicemia models of E. coli infection.[4] However, its efficacy in these models is more pronounced in strains with compromised outer membranes. The improved analog, Ribocil C-PA, has demonstrated greater efficacy in animal models of wild-type Gram-negative infections.[5]
Q5: What are the known off-target effects of Ribocil-C?
A5: While Ribocil-C is designed to be specific for the bacterial FMN riboswitch, potential off-target effects should always be considered. However, the FMN riboswitch is not known to be present in mammalian systems, suggesting a degree of selectivity for bacterial targets.[5] As with any experimental compound, it is crucial to include appropriate controls to assess for potential off-target effects in your specific system.
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected Minimum Inhibitory Concentration (MIC) values.
-
Question: My MIC values for Ribocil-C are variable or much higher than what is reported in the literature. What could be the cause?
-
Answer:
-
Bacterial Strain Variability: Ensure you are using the exact same bacterial strain and growth conditions as the reference studies. Different strains, even within the same species, can exhibit varying susceptibility.
-
Inoculum Density: An incorrect starting concentration of bacteria can significantly impact MIC results. Always standardize your inoculum using a spectrophotometer or by plating for colony forming units (CFUs).
-
Compound Solubility: Ribocil-C is soluble in DMSO.[7] Ensure the compound is fully dissolved in your stock solution before diluting it in the assay medium. Precipitated compound will lead to inaccurate concentrations.
-
Media Composition: The composition of the growth media can affect the activity of the compound. Use the recommended media from established protocols.
-
Incubation Time and Conditions: Adhere strictly to the recommended incubation time, temperature, and atmospheric conditions.
-
Issue 2: Poor efficacy of Ribocil-C in wild-type Gram-negative bacteria.
-
Question: I am not observing significant growth inhibition of my wild-type Gram-negative bacterial strain with Ribocil-C. Is this expected?
-
Answer:
-
Expected Low Permeability: Yes, this is a known limitation of Ribocil-C.[5] Its poor permeability across the Gram-negative outer membrane often results in high MIC values.
-
Consider Ribocil C-PA: For experiments with wild-type Gram-negative bacteria, using an analog with improved permeability, such as Ribocil C-PA, is highly recommended.[1][5]
-
Use of Efflux Pump Inhibitors: The activity of Ribocil-C can be potentiated by co-administration with an efflux pump inhibitor (EPI). EPIs like PAβN (Phenylalanine-Arginine β-Naphthylamide) can increase the intracellular concentration of Ribocil-C by preventing its removal from the cell.[8]
-
Permeability-Deficient Strains: To confirm that your compound is active against its target in your bacterial species, consider using a strain with a compromised outer membrane (e.g., a ΔtolC or ΔacrB mutant) as a positive control.[5]
-
Issue 3: Difficulty in quantifying the intracellular concentration of Ribocil-C.
-
Question: I am trying to measure the uptake of Ribocil-C in my bacterial cells, but the results are not reproducible. What can I do?
-
Answer:
-
Rapid Efflux: The compound may be rapidly removed by efflux pumps. Perform uptake assays at a lower temperature (e.g., 4°C) or in the presence of an EPI to minimize efflux.
-
Cell Lysis and Extraction: Ensure your cell lysis protocol is efficient and that the subsequent extraction of the compound is complete.
-
LC-MS/MS Method Optimization: The sensitivity and accuracy of your Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method are critical. Optimize the method for Ribocil-C, including the selection of appropriate precursor and product ions and the use of a suitable internal standard.
-
Standard Curve: Always prepare a standard curve of Ribocil-C in the same matrix as your samples (i.e., cell lysate) to ensure accurate quantification.
-
Data Presentation
Table 1: Comparison of Minimum Inhibitory Concentrations (MICs) for Ribocil-C and Ribocil C-PA
| Compound | Bacterial Species | Strain | MIC (µg/mL) | Reference |
| Ribocil-C | Escherichia coli | Wild-Type | >64 | [1] |
| Ribocil C-PA | Escherichia coli | Wild-Type | 4 | [1] |
| Ribocil-C | Klebsiella pneumoniae | Wild-Type | >64 | [1] |
| Ribocil C-PA | Klebsiella pneumoniae | Wild-Type | 4 | [1] |
| Ribocil-C | Enterobacter cloacae | Wild-Type | >64 | [1] |
| Ribocil C-PA | Enterobacter cloacae | Wild-Type | 4 | [1] |
Table 2: Intracellular Accumulation of Ribocil-C and Ribocil C-PA in E. coli
| Compound | Accumulation in E. coli (nmol/10¹² CFUs) | Reference |
| Ribocil-C | 139 | [5] |
| Ribocil C-PA | 1974 | [9] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
Objective: To determine the lowest concentration of Ribocil-C or its analog that inhibits the visible growth of a bacterial strain.
Materials:
-
Ribocil-C or analog (stock solution in DMSO)
-
Bacterial strain of interest
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate growth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a few colonies and inoculate into broth. b. Incubate until the culture reaches the mid-logarithmic phase of growth. c. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.
-
Prepare Compound Dilutions: a. Create a serial two-fold dilution of the Ribocil-C stock solution in the appropriate broth directly in the 96-well plate. b. The final volume in each well should be 50 µL.
-
Inoculate the Plate: a. Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL. b. Include a growth control (bacteria in broth without compound) and a sterility control (broth only).
-
Incubation: a. Cover the plate and incubate at 37°C for 16-20 hours.
-
Determine MIC: a. The MIC is the lowest concentration of the compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density (OD) at 600 nm using a plate reader.
Protocol 2: Bacterial Whole-Cell Accumulation Assay using LC-MS/MS
Objective: To quantify the intracellular concentration of Ribocil-C or its analog in bacterial cells.
Materials:
-
Ribocil-C or analog
-
Bacterial culture
-
Phosphate-buffered saline (PBS)
-
Efflux pump inhibitor (EPI) (optional, e.g., PAβN)
-
Lysis buffer (e.g., PBS with 0.1% Triton X-100)
-
Acetonitrile with internal standard
-
LC-MS/MS system
Procedure:
-
Bacterial Culture Preparation: a. Grow bacteria to the mid-log phase. b. Harvest cells by centrifugation and wash twice with PBS. c. Resuspend the pellet in PBS to a specific OD₆₀₀ (e.g., 0.5).
-
Compound Treatment: a. Add Ribocil-C to the bacterial suspension at the desired concentration. If using an EPI, add it a few minutes before the Ribocil-C. b. Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Cell Harvesting and Lysis: a. Quickly harvest the cells by centrifugation through a layer of silicone oil to separate them from the extracellular medium. b. Aspirate the supernatant and wash the cell pellet with ice-cold PBS. c. Resuspend the pellet in lysis buffer and lyse the cells (e.g., by sonication or bead beating).
-
Sample Preparation for LC-MS/MS: a. Precipitate proteins from the cell lysate by adding ice-cold acetonitrile containing a known concentration of an appropriate internal standard. b. Centrifuge to pellet the precipitated protein. c. Transfer the supernatant for LC-MS/MS analysis.
-
Quantification: a. Generate a standard curve of Ribocil-C in the cell lysate matrix. b. Quantify the amount of Ribocil-C in the samples by comparing to the standard curve. c. Normalize the intracellular concentration to the number of cells (determined by plating for CFUs before treatment).
Visualizations
Caption: Ribocil-C Signaling Pathway in Bacteria.
Caption: Experimental Workflows for Ribocil-C Analysis.
Caption: Troubleshooting Logic for Poor Ribocil-C Activity.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medkoo.com [medkoo.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Non-specific binding of Ribocil-C (Racemate) in biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering issues with non-specific binding of Ribocil-C in biochemical assays.
Frequently Asked Questions (FAQs)
Q1: What is Ribocil-C and what is its primary mechanism of action?
A1: Ribocil-C is a synthetic small molecule that acts as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1] It functions as a structural mimic of the natural FMN ligand, binding to the aptamer domain of the FMN riboswitch. This binding event stabilizes a conformation of the riboswitch that leads to the repression of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[1][2] Ultimately, this inhibition of riboflavin homeostasis leads to bacterial growth arrest.[1]
Q2: Is non-specific binding a known issue with Ribocil-C?
A2: The available scientific literature emphasizes the high selectivity of Ribocil-C for the FMN riboswitch.[3][4] Resistance mutations to Ribocil-C have been mapped to the FMN riboswitch itself, providing strong genetic evidence for its specific mode of action.[3] However, like any small molecule, non-specific binding can be a potential issue in biochemical assays, often arising from experimental conditions rather than inherent off-target activity of the compound.
Q3: What are the common biochemical assays used to study Ribocil-C binding?
A3: Common assays include fluorescence-based methods, such as fluorescence polarization (FP) and fluorescence quenching assays, as well as in vitro transcription termination assays and isothermal titration calorimetry (ITC).[5][6][7] These assays are designed to measure the direct binding of Ribocil-C to the FMN riboswitch RNA or to quantify its effect on riboswitch-mediated gene expression.
Q4: What is the active component of the Ribocil-C racemate?
A4: Ribocil is a racemic mixture of two enantiomers. The S-enantiomer, also known as ribocil-B, is the biologically active component that binds to the FMN riboswitch. The R-enantiomer, ribocil-A, does not exhibit significant binding or antibacterial activity. Ribocil-C is a more potent analog of the active S-enantiomer.[4]
Troubleshooting Guides for Non-Specific Binding
Issue 1: High background signal or apparent binding in no-RNA control experiments.
This suggests that Ribocil-C may be interacting with components of the assay system other than the target FMN riboswitch.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Compound Aggregation | High concentrations of small molecules can lead to the formation of aggregates that may interfere with the assay readout, for instance by altering fluorescence polarization.[8] Reduce the concentration of Ribocil-C in the assay. If solubility is an issue, consider optimizing the buffer composition, for example, by adjusting the percentage of DMSO. | A reduction in the background signal at lower concentrations of Ribocil-C. |
| Interaction with Assay Surfaces | Ribocil-C may adsorb to the surface of microplates or other labware, leading to anomalous readings.[9] Use low-binding microplates and labware. | A decrease in the non-specific signal. |
| Intrinsic Fluorescence of Ribocil-C | In fluorescence-based assays, the intrinsic fluorescence of the compound can contribute to the background signal.[5] Measure the fluorescence of Ribocil-C alone at the assay concentrations and subtract this from the experimental values. | A more accurate measurement of the binding-induced fluorescence change. |
Issue 2: Inconsistent results or poor reproducibility in binding assays.
This can be caused by a variety of factors related to both the compound and the experimental setup.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Buffer Composition | Components in the assay buffer, such as certain detergents or carrier proteins like BSA, can interact with small molecules.[9] Optimize the buffer by testing different components or concentrations. For example, if using BSA, try reducing its concentration or substituting it with a low-binding alternative like bovine gamma globulin (BGG).[9] | Improved consistency and reproducibility of the binding data. |
| Incorrect RNA Folding | The proper three-dimensional structure of the FMN riboswitch aptamer is crucial for specific ligand binding. Improperly folded RNA can expose surfaces that may lead to non-specific interactions. Ensure proper RNA folding by following established protocols, which typically involve a heating and cooling step in the presence of magnesium ions. | More consistent and specific binding of Ribocil-C to the FMN riboswitch. |
| Variability in Compound Preparation | Inconsistent preparation of Ribocil-C stock solutions can lead to variability in the final assay concentrations. Ensure that Ribocil-C is fully dissolved in the stock solution and that dilutions are made accurately. | Tighter error bars and more reproducible dose-response curves. |
Experimental Protocols
Protocol 1: Fluorescence Polarization (FP) Competition Assay to Assess Specificity
This assay measures the ability of Ribocil-C to displace a fluorescently labeled ligand (e.g., a fluorescein-labeled FMN analog) from the FMN riboswitch.
Materials:
-
FMN Riboswitch RNA
-
Fluorescently labeled FMN analog (tracer)
-
Ribocil-C
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2, 0.01% Tween-20)
-
Low-binding black microplates
Procedure:
-
RNA Preparation: Dilute the FMN riboswitch RNA to the desired concentration in the assay buffer. To ensure proper folding, heat the RNA solution to 85°C for 2 minutes and then cool to room temperature for 10 minutes.
-
Tracer Binding: In the wells of a microplate, add the folded FMN riboswitch RNA and the fluorescent tracer at a concentration that gives a stable and robust FP signal.
-
Competition with Ribocil-C: Add increasing concentrations of Ribocil-C to the wells containing the RNA-tracer complex. Include a control with no Ribocil-C.
-
Incubation: Incubate the plate at room temperature for 30 minutes to allow the binding to reach equilibrium.
-
Measurement: Measure the fluorescence polarization using a suitable plate reader.
-
Data Analysis: Plot the FP signal as a function of the Ribocil-C concentration. A decrease in the FP signal indicates displacement of the tracer and specific binding of Ribocil-C.
Protocol 2: Control Experiment for Off-Target RNA Binding
This experiment helps to determine if Ribocil-C binds non-specifically to other structured RNAs.
Materials:
-
FMN Riboswitch RNA (Positive Control)
-
A non-target structured RNA (e.g., a tRNA or another riboswitch)
-
Ribocil-C
-
The same assay system as in Protocol 1 (e.g., FP competition assay)
Procedure:
-
Perform the binding assay (e.g., FP competition assay as described in Protocol 1) in parallel with the FMN riboswitch and the non-target RNA.
-
Compare the dose-response curves for Ribocil-C with both RNAs.
Expected Results:
-
Specific Binding: A significant change in signal (e.g., decrease in FP) should be observed with the FMN riboswitch, while little to no change should be seen with the non-target RNA.
-
Non-Specific Binding: If Ribocil-C causes a similar change in signal with both the target and non-target RNAs, it suggests non-specific binding.
Data Presentation
Table 1: Representative Data from an FP Competition Assay
| Ribocil-C (µM) | Fluorescence Polarization (mP) | Standard Deviation |
| 0 | 250 | 5 |
| 0.01 | 245 | 6 |
| 0.1 | 220 | 7 |
| 1 | 150 | 5 |
| 10 | 105 | 6 |
| 100 | 100 | 5 |
Table 2: Comparison of Ribocil-C Binding to Target and Non-Target RNA
| RNA Target | IC50 (µM) |
| FMN Riboswitch | 0.8 |
| Non-Target tRNA | > 100 |
Visualizations
Caption: Signaling pathway of Ribocil-C action.
Caption: General experimental workflow for a binding assay.
Caption: Troubleshooting workflow for non-specific binding.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Riboswitches as therapeutic targets: Promise of a new era of antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. a-high-throughput-method-for-identification-of-fmn-riboswitch-binding-small-molecules - Ask this paper | Bohrium [bohrium.com]
- 6. Fluorescent Ligand Equilibrium Displacement: A High-Throughput Method for Identification of FMN Riboswitch-Binding Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
Validation & Comparative
Ribocil-C (Racemate) vs. Roseoflavin: A Comparative Analysis of FMN Riboswitch Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent inhibitors of the flavin mononucleotide (FMN) riboswitch: the synthetic compound Ribocil-C (racemate) and the natural antibiotic roseoflavin. By targeting this highly conserved bacterial RNA regulatory element, both compounds effectively disrupt riboflavin homeostasis, leading to antibacterial activity. This document summarizes their biochemical properties, antimicrobial efficacy, and the experimental methodologies used for their characterization, offering a valuable resource for researchers in antimicrobial drug discovery and development.
Introduction
The FMN riboswitch is a cis-regulatory element found in the 5' untranslated region of bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2) and its active form, FMN.[1][2] Upon binding of FMN, the riboswitch undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation initiation of the downstream genes.[3] This regulatory mechanism is crucial for bacterial survival and is absent in humans, making the FMN riboswitch an attractive target for the development of novel antibacterial agents.[4]
Ribocil-C is a synthetically developed small molecule that acts as a potent and selective inhibitor of the FMN riboswitch.[5] It functions as a structural mimic of FMN, binding to the riboswitch aptamer domain and repressing gene expression.[4][5] The racemic mixture, Ribocil-C, contains the active S-enantiomer, also known as Ribocil-B.[6]
Roseoflavin is a natural antibiotic produced by the bacterium Streptomyces davawensis.[1][2] It is a structural analog of riboflavin and is actively transported into bacterial cells where it is converted to roseoflavin mononucleotide (RoFMN).[7][8] RoFMN then binds to the FMN riboswitch, mimicking the natural ligand and leading to the downregulation of riboflavin biosynthesis and transport genes.[1][2]
Mechanism of Action
Both Ribocil-C and roseoflavin exert their antibacterial effects by targeting the FMN riboswitch, albeit with some nuances in their interaction and cellular processing.
Shared Mechanism:
-
Action: Competitive binding against the natural ligand, FMN.[5][9]
-
Outcome: Downregulation of genes involved in riboflavin (Vitamin B2) biosynthesis and transport, leading to riboflavin starvation and subsequent inhibition of bacterial growth.[1][4]
Key Differences:
-
Ribocil-C: Directly binds to the FMN riboswitch as a synthetic mimic of FMN.[5] The S-enantiomer (Ribocil-B) is the biologically active form.[6]
-
Roseoflavin: Is a prodrug that requires intracellular enzymatic conversion to its active form, roseoflavin mononucleotide (RoFMN), by a bifunctional flavokinase/FAD synthetase.[7][8] RoFMN is the species that binds to the FMN riboswitch.[1][2]
A significant aspect of their mechanism is the dual-targeting of FMN riboswitches that control both the riboflavin biosynthesis (e.g., ribB) and transport (e.g., ribU) operons in some bacteria, such as Staphylococcus aureus.[1][2][4] This dual action is crucial for potent antibacterial activity, as it prevents the bacteria from compensating for the inhibition of biosynthesis by scavenging external riboflavin.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Ribocil-C and roseoflavin, providing a basis for their comparative evaluation.
Table 1: Biochemical Properties
| Property | Ribocil-C (Racemate) | Roseoflavin | Reference(s) |
| Origin | Synthetic | Natural Product (Streptomyces davawensis) | [5],[1] |
| Active Form | S-enantiomer (Ribocil-B) | Roseoflavin mononucleotide (RoFMN) | [6],[7] |
| Binding Affinity (Kd) to FMN Riboswitch | ~6.6 nM (Ribocil-B) | ~100 nM | [5],[2] |
| IC50 (in vitro reporter assay) | ~0.3 µM | Not explicitly stated in provided results | [5] |
Table 2: Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)
| Organism | Ribocil-C (µg/mL) | Roseoflavin (µg/mL) | Reference(s) |
| Escherichia coli | 4 (against efflux-deficient strains) | >50 (naturally resistant) | [10],[11] |
| Staphylococcus aureus | Not explicitly stated in provided results | 1.25 | [12] |
| Enterococcus faecalis | Potent activity reported | Potent activity reported | [8] |
| Listeria monocytogenes | Not explicitly stated in provided results | 0.5 | [12] |
Note: MIC values can vary depending on the specific strain, growth medium, and experimental conditions. The data presented here are compiled from different studies and may not be directly comparable.
Experimental Protocols
This section provides an overview of the key experimental methodologies used to characterize FMN riboswitch inhibitors like Ribocil-C and roseoflavin.
In-line Probing Assay
Objective: To assess the direct binding of a ligand to an RNA aptamer and determine its binding affinity (Kd).
Principle: This method relies on the spontaneous cleavage of the RNA backbone. Unstructured regions of RNA are more susceptible to spontaneous cleavage than structured regions. Ligand binding induces conformational changes in the riboswitch, which can be detected as changes in the cleavage pattern.
Detailed Methodology:
-
RNA Preparation: The FMN riboswitch RNA is transcribed in vitro from a DNA template using T7 RNA polymerase. The RNA is then purified, typically by denaturing polyacrylamide gel electrophoresis (PAGE).[13]
-
5' End Labeling: The purified RNA is 5'-end-labeled with 32P using T4 polynucleotide kinase and [γ-32P]ATP.
-
Binding Reaction: The labeled RNA is incubated with varying concentrations of the ligand (e.g., Ribocil-C or roseoflavin) in a buffer containing MgCl2 and KCl at a defined pH and temperature for an extended period (typically ~40 hours) to allow for spontaneous cleavage.[14]
-
Gel Electrophoresis: The cleavage products are resolved on a high-resolution denaturing polyacrylamide gel.
-
Data Analysis: The gel is exposed to a phosphor screen, and the resulting image is quantified. The fraction of RNA cleaved at specific sites is plotted against the ligand concentration to determine the apparent dissociation constant (Kd).[2]
β-Galactosidase Reporter Gene Assay
Objective: To measure the in vivo activity of the FMN riboswitch in the presence of an inhibitor.
Principle: A reporter gene, such as lacZ (encoding β-galactosidase), is placed under the control of an FMN riboswitch. The activity of β-galactosidase, which can be measured colorimetrically, serves as a proxy for the expression of the gene regulated by the riboswitch.
Detailed Methodology:
-
Plasmid Construction: A plasmid is constructed where the lacZ gene is fused downstream of the FMN riboswitch sequence.
-
Bacterial Transformation: The reporter plasmid is transformed into a suitable bacterial strain (e.g., E. coli or B. subtilis).
-
Cell Culture and Treatment: The transformed bacteria are grown in a suitable medium to a specific optical density (e.g., mid-log phase). The cultures are then treated with different concentrations of the inhibitor (Ribocil-C or roseoflavin).
-
Cell Lysis: After a defined incubation period, the cells are harvested and lysed to release the intracellular contents, including the β-galactosidase enzyme.
-
Enzymatic Assay: The cell lysate is incubated with a chromogenic substrate for β-galactosidase, such as o-nitrophenyl-β-D-galactopyranoside (ONPG). The enzyme cleaves ONPG to produce o-nitrophenol, which is yellow.
-
Measurement and Analysis: The reaction is stopped, and the absorbance of the yellow product is measured at 420 nm. The β-galactosidase activity is calculated and normalized to cell density. The dose-response curve is then plotted to determine the IC50 of the inhibitor.
Minimum Inhibitory Concentration (MIC) Determination
Objective: To determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Principle: The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is a widely used technique for MIC determination.
Detailed Methodology (Following CLSI Guidelines):
-
Preparation of Antimicrobial Agent: A stock solution of the test compound (Ribocil-C or roseoflavin) is prepared and serially diluted in a 96-well microtiter plate containing appropriate growth medium (e.g., Mueller-Hinton broth).[5]
-
Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., E. coli or S. aureus) is prepared to a specific cell density (approximately 5 x 105 CFU/mL).[5]
-
Inoculation: The wells of the microtiter plate containing the serially diluted compound are inoculated with the bacterial suspension.
-
Incubation: The plate is incubated under specific conditions (e.g., 37°C for 16-20 hours) that are optimal for the growth of the test organism.[5]
-
Reading the MIC: After incubation, the plate is visually inspected for bacterial growth (turbidity). The MIC is the lowest concentration of the compound at which no visible growth is observed.
Mandatory Visualizations
Signaling Pathway
Caption: FMN Riboswitch Inhibition Pathways.
Experimental Workflow
Caption: FMN Riboswitch Inhibitor Characterization Workflow.
Conclusion
Both Ribocil-C and roseoflavin are valuable tools for studying FMN riboswitch function and serve as promising leads for the development of novel antibiotics. Ribocil-C, as a synthetic compound, offers the advantage of being readily amenable to medicinal chemistry efforts to improve its pharmacokinetic and pharmacodynamic properties. Roseoflavin, a natural product, demonstrates the validity of the FMN riboswitch as an antibacterial target. The dual-targeting mechanism employed by both compounds highlights a key strategy for developing effective riboswitch inhibitors. Further research focusing on direct comparative studies under standardized conditions will be crucial for fully elucidating their relative therapeutic potential.
References
- 1. rochester.userservices.exlibrisgroup.com [rochester.userservices.exlibrisgroup.com]
- 2. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In-line probing analysis of riboswitches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. librarysearch.colby.edu [librarysearch.colby.edu]
- 9. Affinity-Based Profiling of the Flavin Mononucleotide Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Coenzyme recognition and gene regulation by a flavin mononucleotide riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] In-line probing analysis of riboswitches. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Validating On-Target Activity: A Comparative Guide for Ribocil-C and CDK9 Inhibitors Using Genetic Models
This guide provides a comparative analysis of methodologies used to validate the on-target activity of two distinct classes of therapeutic compounds: the antibacterial agent Ribocil-C and Cyclin-Dependent Kinase 9 (CDK9) inhibitors for cancer therapy. A common point of confusion arises between Ribocil-C , an inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, and Ribociclib , a CDK4/6 inhibitor used in cancer treatment. This guide clarifies the distinct targets and mechanisms of these compounds and details the appropriate use of knockout and knock-in genetic models to validate their on-target activity for a scientific audience.
Part 1: Validating the On-Target Activity of Ribocil-C (Racemate)
Ribocil-C is a synthetic small molecule that functions as a potent and selective inhibitor of the bacterial FMN riboswitch.[1][2] It does not target human kinases like CDK9. Its mechanism of action involves mimicking the natural ligand (FMN) to bind to the riboswitch, which in turn represses the expression of genes essential for riboflavin (vitamin B2) biosynthesis and transport.[3][4] This leads to riboflavin starvation and subsequent bacterial death.[5] Validating that this is the true mechanism of action is critical and is often achieved using bacterial strains with specific gene deletions (knockouts).
Data Presentation: Performance of Ribocil-C Against E. coli Strains
The on-target activity of Ribocil-C can be demonstrated by comparing its minimum inhibitory concentration (MIC) against wild-type bacteria and strains with genetic modifications that impact the drug's proposed pathway or cellular entry.
| Compound | E. coli Strain | Genotype | Key Feature | MIC (µg/mL) |
| Ribocil-C | BW25113 | Wild-Type | Intact Outer Membrane & Efflux | >64 |
| JW3596 | ΔrfaC | Truncated Lipopolysaccharide (LPS) | 4 | |
| JW5503 | ΔtolC | Efflux Pump Deficient | 1 |
Data synthesized from available research on Ribocil compounds.[5]
The data clearly shows that Ribocil-C has marked activity against E. coli strains with compromised outer membranes (ΔrfaC) or deficient efflux pumps (ΔtolC), suggesting that the wild-type strain's outer membrane is a significant barrier to the drug.[5] This supports the intracellular target of the FMN riboswitch.
Visualization of Ribocil-C's Mechanism and Validation Workflow
The following diagrams illustrate the FMN riboswitch pathway and a typical workflow for validating inhibitors using knockout strains.
Experimental Protocol: Validating Ribocil-C using Bacterial Knockout Strains
-
Bacterial Strains and Culture Conditions:
-
Use an appropriate wild-type strain (e.g., E. coli BW25113) and relevant knockout strains (e.g., ΔribB, ΔtolC).
-
Culture bacteria in a minimal medium (e.g., M9-MOPS) to ensure dependence on de novo riboflavin synthesis. For rescue experiments, supplement the medium with exogenous riboflavin (e.g., 20 µM).[2][6]
-
-
Minimum Inhibitory Concentration (MIC) Assay:
-
Prepare a 2-fold serial dilution of Ribocil-C (racemate) in a 96-well plate using the appropriate culture medium.
-
Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Include positive (no drug) and negative (no bacteria) controls.
-
Incubate plates at 37°C for 18-24 hours.
-
Determine the MIC as the lowest concentration of Ribocil-C that completely inhibits visible bacterial growth.
-
-
Data Interpretation:
-
On-Target Confirmation: The antibacterial activity of Ribocil-C should be significantly reduced or completely reversed in media supplemented with exogenous riboflavin.[3][4]
-
Pathway Validation: A ΔribB knockout strain, which cannot synthesize riboflavin, should be inviable in minimal media, mimicking the chemical effect of Ribocil-C on the wild-type strain.
-
Permeability Assessment: Increased sensitivity of knockout strains like ΔtolC (efflux) or ΔrfaC (LPS) compared to wild-type confirms that cellular penetration is a limiting factor for the drug's activity.[5]
-
Part 2: Validating On-Target Activity of CDK9 Inhibitors
CDK9 is a key regulator of transcriptional elongation.[7] In complex with Cyclin T1, it forms the Positive Transcription Elongation Factor b (P-TEFb), which phosphorylates RNA Polymerase II, promoting gene transcription.[8] Dysregulation of CDK9 is implicated in various cancers, making it a valuable therapeutic target. Selective CDK9 inhibitors are designed to block this process. Validating their on-target activity in human cell lines often involves advanced genetic techniques like CRISPR/Cas9 to create knockout or, more definitively, knock-in cell lines that harbor resistance-conferring mutations.
Data Presentation: Performance of CDK9 Inhibitors vs. Alternatives
The table below compares several CDK9 inhibitors, highlighting their selectivity and potency. Validating such inhibitors relies on observing a loss of efficacy in cells where the CDK9 target is ablated or mutated.
| Inhibitor | Type | Target(s) | IC50 (CDK9) | Key Features |
| Flavopiridol | Pan-CDK Inhibitor | CDK1, 2, 4, 6, 7, 9 | ~3-10 nM | First-generation; broad-spectrum kinase activity.[7][9] |
| SNS-032 | Selective CDK Inhibitor | CDK2, 7, 9 | ~4 nM (CDK9) | Higher selectivity for CDKs involved in transcription.[7][10] |
| NVP-2 | Highly Selective CDK9i | CDK9 | <0.514 nM | High selectivity for CDK9 over other kinases.[9][10] |
| KB-0742 | Highly Selective CDK9i | CDK9 | 6 nM | Oral, potent, and selective with >50-fold selectivity over other CDKs.[9] |
| MC180295 | Highly Selective CDK9i | CDK9 | ~20-50 nM | Racemic mixture with high potency in AML cell lines.[11] |
Data Presentation: Validating On-Target Activity with a Knock-in Mutation
A powerful method for validation is to introduce a specific point mutation into the target protein that prevents inhibitor binding without abolishing protein function. For CDK9, the L156F mutation has been shown to confer resistance to inhibitors.[8]
| Cell Line | CDK9 Genotype | BAY1251152 GI50 | Interpretation |
| HeLa | Wild-Type (WT) | ~50 nM | Cells are sensitive to the CDK9 inhibitor. |
| HeLa CDK9 L156F | L156F Knock-in | >1000 nM | Resistance confirms the drug's primary target is CDK9. |
Data synthesized from published studies on CDK9 resistance.[8]
Visualization of CDK9's Mechanism and Validation Workflow
Experimental Protocol: Validating a CDK9 Inhibitor using CRISPR/Cas9 Knock-in
-
Generation of CDK9-L156F Knock-in Cell Line:
-
Design: Design a guide RNA (gRNA) targeting the genomic region of CDK9 containing Leucine 156. Synthesize a single-stranded donor oligonucleotide (ssODN) containing the desired L156F mutation and silent mutations to prevent Cas9 re-cutting.[8]
-
Transfection: Co-transfect a suitable cancer cell line (e.g., HeLa, MOLM-13) with a plasmid expressing Cas9 and the specific gRNA, along with the donor DNA template.[8]
-
Selection and Clonal Isolation: Select transfected cells (e.g., using puromycin resistance) and isolate single-cell clones by limiting dilution.
-
Verification: Screen individual clones by genomic DNA PCR and Sanger sequencing to confirm the successful homozygous or heterozygous knock-in of the L156F mutation.[8]
-
-
Cell Viability and Proliferation Assays:
-
Seed both wild-type (WT) and validated CDK9-L156F knock-in (KI) cells in 96-well plates.
-
Treat cells with a range of concentrations of the CDK9 inhibitor for 24-72 hours.
-
Measure cell viability using a suitable assay (e.g., CellTiter-Glo).
-
Calculate the half-maximal growth inhibition (GI50) values for both cell lines.
-
-
Western Blot Analysis:
-
Treat WT and KI cells with the CDK9 inhibitor at various concentrations for a short period (e.g., 6 hours).
-
Prepare cell lysates and perform western blot analysis for the phosphorylated form of the RNA Polymerase II C-terminal domain (p-Ser2), a direct downstream substrate of CDK9.
-
Expected Result: In WT cells, the inhibitor should cause a dose-dependent decrease in p-Ser2 levels. In KI cells, this effect should be significantly blunted, demonstrating that the inhibitor's effect on the downstream pathway is mediated through direct binding to CDK9.
-
-
Data Interpretation:
-
A significant rightward shift in the GI50 curve (indicating a higher GI50 value) for the KI cells compared to the WT cells is strong evidence of on-target activity. This demonstrates that the mutation in the drug's target protein confers resistance to the compound's anti-proliferative effects.[8]
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Riboswitch-Driven Era of New Antibacterials [mdpi.com]
- 5. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. scbt.com [scbt.com]
- 8. Predicting and overcoming resistance to CDK9 inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CDK9 inhibitors in cancer research - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacological perturbation of CDK9 using selective CDK9 inhibition or degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MC180295 is a highly potent and selective CDK9 inhibitor with preclinical in vitro and in vivo efficacy in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Ribocil-A vs. Ribocil-B: A Comparative Analysis of FMN Riboswitch Binding Kinetics
For Immediate Release
This guide provides a detailed comparative analysis of the binding kinetics of Ribocil-A and Ribocil-B, two enantiomers of a synthetic ligand that targets the flavin mononucleotide (FMN) riboswitch in bacteria. This document is intended for researchers, scientists, and drug development professionals working in the fields of antibacterial drug discovery, RNA biology, and molecular pharmacology.
Introduction
The FMN riboswitch is a non-coding RNA element found in the 5' untranslated region of bacterial mRNAs that controls the expression of genes involved in the biosynthesis and transport of riboflavin (vitamin B2).[1] By binding to the natural ligand FMN, the riboswitch undergoes a conformational change that typically leads to the downregulation of gene expression.[1] Ribocil, a synthetic small molecule, mimics FMN and can bind to the FMN riboswitch, thereby inhibiting bacterial growth by suppressing riboflavin synthesis.[1] Ribocil exists as two enantiomers: Ribocil-A (the R-isomer) and Ribocil-B (the S-isomer).[2] This guide presents a comparative study of their binding kinetics to the E. coli FMN riboswitch.
Data Presentation
The binding affinities of Ribocil-A and Ribocil-B for the E. coli FMN riboswitch were determined using a fluorescence-based competition assay. The equilibrium dissociation constant (Kd) is a measure of the binding affinity, where a lower Kd value indicates a stronger binding interaction.
| Compound | Enantiomer | Binding Affinity (Kd) to E. coli FMN Riboswitch |
| Ribocil-A | R-isomer | > 10,000 nM[2] |
| Ribocil-B | S-isomer | 6.6 nM[2] |
Signaling Pathway and Mechanism of Action
Ribocil-A and Ribocil-B target the FMN riboswitch, which regulates the expression of the ribB gene, an essential component in the riboflavin biosynthesis pathway.
In the absence of a ligand, the FMN riboswitch adopts a conformation that allows for the transcription and translation of the ribB gene, leading to the synthesis of riboflavin. When the natural ligand FMN binds to the riboswitch, it induces a conformational change that sequesters the ribosome binding site, thereby inhibiting gene expression. Ribocil-B, acting as an FMN mimic, binds tightly to the riboswitch and effectively shuts down the expression of the ribB gene.[1] In contrast, Ribocil-A does not bind with high affinity and therefore does not significantly inhibit gene expression.[2]
Experimental Protocols
The binding affinity of Ribocil-A and Ribocil-B to the FMN riboswitch was determined using a fluorescence-based competition assay.[1]
Principle: This assay relies on the intrinsic fluorescence of FMN, which is quenched upon binding to the FMN riboswitch aptamer. When a competing, non-fluorescent ligand like Ribocil is introduced, it can displace the FMN, leading to a recovery of the FMN fluorescence. The concentration of the competing ligand required to displace a certain amount of FMN is used to calculate its binding affinity.
General Protocol Outline:
-
Preparation of FMN Riboswitch RNA: The E. coli FMN riboswitch aptamer RNA is synthesized by in vitro transcription and purified.
-
Fluorescence Measurement Setup: A solution containing a fixed concentration of the FMN riboswitch RNA and FMN is prepared in a suitable buffer (e.g., Tris buffer with MgCl2). The initial fluorescence is measured.
-
Competition Titration: Increasing concentrations of the competitor ligand (Ribocil-A or Ribocil-B) are added to the RNA-FMN solution.
-
Fluorescence Reading: After an incubation period to reach equilibrium, the fluorescence is measured at each competitor concentration.
-
Data Analysis: The increase in fluorescence is plotted against the competitor concentration. The data is then fitted to a competitive binding model to determine the IC50 value, which is subsequently used to calculate the equilibrium dissociation constant (Kd) for the competitor.
Conclusion
The comparative analysis of Ribocil-A and Ribocil-B reveals a stark difference in their binding affinity to the bacterial FMN riboswitch. Ribocil-B is a potent binder with a low nanomolar Kd value, enabling it to effectively mimic the natural ligand FMN and inhibit the expression of the essential ribB gene.[2] In contrast, Ribocil-A exhibits negligible binding, rendering it inactive as an antibacterial agent. This stereospecificity highlights the precise molecular recognition required for ligand binding to the FMN riboswitch and underscores the importance of chirality in drug design. While the equilibrium binding data provides a clear distinction, further studies to determine the on- and off-rates (kon and koff) would offer a more complete understanding of the binding kinetics and could provide valuable insights for the development of future riboswitch-targeting antibiotics.
References
A Head-to-Head Comparison of Ribocil-C with Conventional Antibiotics for Researchers and Drug Development Professionals
An objective analysis of the novel riboswitch inhibitor, Ribocil-C, against established antibiotic classes, supported by experimental data.
In the ongoing battle against antimicrobial resistance, novel mechanisms of action are critical. Ribocil-C, a selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch, presents a promising new approach to antibacterial therapy. This guide provides a head-to-head comparison of Ribocil-C with conventional antibiotics, offering a comprehensive overview of its performance based on available preclinical data.
Mechanism of Action: A Novel Approach to Bacterial Starvation
Conventional antibiotics typically target bacterial cell wall synthesis, protein synthesis, or DNA replication. Ribocil-C, however, employs a unique strategy by targeting RNA regulation. It acts as a synthetic mimic of FMN, the natural ligand for the FMN riboswitch. This riboswitch controls the expression of genes involved in the biosynthesis of riboflavin (vitamin B2), an essential cofactor for numerous cellular processes. By binding to the FMN riboswitch, Ribocil-C effectively "flips the switch" to the "off" position, halting the production of riboflavin. This leads to a state of riboflavin starvation, ultimately causing bacterial cell death. A key advantage of this mechanism is the absence of a homologous target in humans, suggesting a potential for high selectivity and a favorable safety profile.
Caption: Mechanism of action of Ribocil-C versus conventional antibiotics.
In Vitro Activity: A Comparative Analysis of Minimum Inhibitory Concentrations (MICs)
The following tables summarize the in vitro activity of Ribocil-C and a range of conventional antibiotics against key Gram-negative and Gram-positive pathogens.
Table 1: Minimum Inhibitory Concentrations (µg/mL) against Escherichia coli
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| Riboswitch Inhibitor | Ribocil-C | Data primarily available for permeability-deficient strains |
| Ribocil C-PA * | 0.25 - 8 | |
| Fluoroquinolones | Ciprofloxacin | ≤1 (Susceptible) to ≥4 (Resistant)[1] |
| Beta-lactams | Ampicillin | 2 - >256 |
| Ceftazidime | 0.25 - >256 | |
| Aminoglycosides | Gentamicin | 0.25 - >1024 |
| Amikacin | 0.25 - >32 | |
| Tetracyclines | Tetracycline | 32 - 256 |
| Macrolides | Azithromycin | 1 - >1024[2] |
*Ribocil C-PA is a derivative of Ribocil-C optimized for improved activity against Gram-negative bacteria.
Table 2: Minimum Inhibitory Concentrations (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA)
| Antibiotic Class | Antibiotic | MIC Range (µg/mL) |
| Riboswitch Inhibitor | Ribocil-C | ~0.5 |
| Glycopeptides | Vancomycin | 1 - 2 (Susceptible)[2] |
| Oxazolidinones | Linezolid | 1 - 4 |
| Fluoroquinolones | Ciprofloxacin | Often ≥4 (Resistant) |
| Levofloxacin | 0.12 - >32 | |
| Aminoglycosides | Gentamicin | 0.125 - >1024 |
| Tobramycin | 0.125 - >256 |
In Vivo Efficacy: Head-to-Head in Preclinical Infection Models
Preclinical studies in murine models of infection provide crucial insights into the potential therapeutic utility of a novel antibiotic. Ribocil-C and its derivatives have been evaluated in sepsis and pneumonia models, demonstrating significant efficacy.
Table 3: In Vivo Efficacy of Ribocil-C Derivatives vs. Ciprofloxacin in a Murine Sepsis Model
| Treatment Group | Dose | Bacterial Load Reduction (log10 CFU/spleen) | Survival Rate (%) |
| Ribocil-C | 30-120 mg/kg (SC) | Dose-dependent reduction | Not specified |
| Ribocil C-PA | 100 mg/kg (IP) | ~2-log reduction | 80% |
| Ciprofloxacin | 0.5 mg/kg (SC) | Comparable to high-dose Ribocil-C | Not specified |
| Vehicle Control | - | - | 0% |
Table 4: In Vivo Efficacy of Ribocil C-PA in a Murine Pneumonia Model
| Treatment Group | Dose | Bacterial Burden Reduction (log10 CFU/lung) |
| Ribocil C-PA | 100 mg/kg (IP) | ~2-log reduction |
| Vehicle Control | - | - |
Experimental Protocols
Detailed methodologies are essential for the interpretation and replication of experimental findings. Below are outlines of the key experimental protocols used to generate the data presented.
Minimum Inhibitory Concentration (MIC) Assay
The MIC, the lowest concentration of an antimicrobial that prevents visible growth of a microorganism, is determined using standardized microdilution methods as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Murine Sepsis Model
This model is used to evaluate the efficacy of antimicrobial agents in a systemic infection.
-
Induction of Sepsis: Mice are infected via intraperitoneal (IP) injection of a lethal dose of a bacterial pathogen (e.g., E. coli).
-
Treatment: At a specified time post-infection, treatment groups receive the test compound (e.g., Ribocil-C) or a comparator antibiotic (e.g., ciprofloxacin) via a specified route (e.g., subcutaneous or IP injection). A control group receives a vehicle.
-
Monitoring: Mice are monitored for survival over a set period (e.g., 7 days).
-
Bacterial Load Determination: At a predetermined endpoint, organs such as the spleen and liver are harvested, homogenized, and plated on agar to determine the bacterial load (CFU/gram of tissue).
Murine Pneumonia Model
This model assesses the efficacy of antibiotics in a localized lung infection.
-
Induction of Pneumonia: Mice are anesthetized and infected via intranasal or intratracheal instillation of a bacterial suspension (e.g., E. coli).
-
Treatment: Similar to the sepsis model, treatment with the test compound, comparator, or vehicle is initiated at a specific time post-infection.
-
Bacterial Burden Assessment: At a defined time point, mice are euthanized, and the lungs are harvested. The lungs are then homogenized, and serial dilutions are plated to quantify the bacterial burden (CFU/lung).
Caption: Experimental workflows for in vivo efficacy models.
Conclusion
Ribocil-C represents a promising new class of antibiotics with a novel mechanism of action that is highly selective for bacterial targets. Its in vitro and in vivo data demonstrate potent activity against both Gram-positive and Gram-negative pathogens, including difficult-to-treat MRSA. While further clinical development is necessary, the preclinical data suggest that Ribocil-C and its derivatives have the potential to become valuable additions to the therapeutic arsenal against bacterial infections, particularly in the context of rising antimicrobial resistance. The unique mode of action may also offer advantages in terms of overcoming existing resistance mechanisms. Continued research and head-to-head clinical trials will be crucial in fully defining the therapeutic role of this exciting new compound.
References
Validating the Antibacterial Spectrum of Ribocil-C (Racemate): A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial spectrum of Ribocil-C, a selective inhibitor of the flavin mononucleotide (FMN) riboswitch. By objectively comparing its performance with alternatives and presenting supporting experimental data, this document serves as a valuable resource for researchers in the field of antibiotic drug discovery.
Mechanism of Action: Targeting the FMN Riboswitch
Ribocil-C functions as a synthetic mimic of flavin mononucleotide (FMN), the natural ligand for the FMN riboswitch.[1][2][3] This non-coding RNA element is found in the 5' untranslated region of messenger RNA (mRNA) that encodes for proteins involved in the biosynthesis and transport of riboflavin (vitamin B2).[1][4][5][6] By binding to the FMN riboswitch, Ribocil-C induces a conformational change in the RNA structure, leading to the premature termination of transcription of the downstream genes, such as ribB.[1][2] This effectively shuts down the production of riboflavin, an essential vitamin for bacterial growth and survival, leading to bacterial cell death through starvation.[4][7] A key advantage of this target is the absence of FMN riboswitches in mammalian systems, suggesting a potential for high bacterial cell selectivity.[7]
Antibacterial Spectrum: Gram-Positive Potency and Gram-Negative Limitations
Initial studies identified Ribocil-C as a potent antibiotic against Gram-positive bacteria, including clinically significant pathogens like methicillin-resistant Staphylococcus aureus (MRSA).[4] However, its efficacy against wild-type Gram-negative bacteria is limited due to poor intracellular accumulation.[7][8]
To address this, a derivative, Ribocil C-PA , was developed by incorporating a primary amine. This modification enhanced its accumulation within Gram-negative bacteria, expanding its spectrum to include multidrug-resistant strains of Escherichia coli and Klebsiella pneumoniae.[1][9][10]
Table 1: In Vitro Antibacterial Activity of Ribocil-C and Derivatives (MIC values)
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Ribocil-C | Methicillin-resistant S. aureus (MRSA) | 0.5 | [1][4] |
| Ribocil-C | Wild-type E. coli | >64 | [9] |
| Ribocil C-PA | E. coli | 4 | [9] |
| Ribocil C-PA | Enterobacter cloacae | 4 | [9] |
| Ribocil C-PA | K. pneumoniae | 4 | [9] |
Comparison with Other FMN Riboswitch Inhibitors
Roseoflavin , a natural riboflavin analog, is another well-studied FMN riboswitch inhibitor.[6] While both Ribocil-C and roseoflavin target the same RNA element, they are chemically distinct and exhibit different modes of interaction.[2] Roseoflavin requires intracellular phosphorylation to its active form, RoFMN, to bind to the riboswitch.[4] In contrast, Ribocil-C is a synthetic molecule that does not require metabolic activation.
Table 2: Comparison of Ribocil-C and Roseoflavin
| Feature | Ribocil-C | Roseoflavin |
| Origin | Synthetic | Natural Product |
| Activation | Not Required | Intracellular Phosphorylation |
| Spectrum | Primarily Gram-positive (Ribocil C-PA for Gram-negative) | Broad-spectrum (Gram-positive and Gram-negative) |
| Selectivity | Highly selective for FMN riboswitch | Also interacts with flavoenzymes |
In Vivo Efficacy
The antibacterial activity of Ribocil-C and its derivatives has been validated in animal models of infection. While Ribocil-C was effective in a murine septicemia model of E. coli infection, the enhanced Gram-negative activity of Ribocil C-PA translated to improved efficacy in more challenging infection models.[4][9]
In a murine model of acute pneumonia caused by E. coli, treatment with Ribocil C-PA (100 mg/kg, IP) resulted in a significant reduction in bacterial burden in the lungs.[7] Furthermore, in a mouse sepsis model, Ribocil C-PA treatment led to 80% survival of infected mice, whereas Ribocil-C was ineffective at the same dose.[9]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination
MIC values are determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.[7]
-
Bacterial Strains and Media: Bacterial strains are grown in appropriate media, such as Mueller-Hinton Broth or M9-MOPS media for specific experiments.[7]
-
Compound Preparation: A serial two-fold dilution of the test compound (e.g., Ribocil-C) is prepared in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubation: The plates are incubated at 37°C for 18-24 hours.
-
MIC Reading: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Murine Sepsis Model
-
Animals: Female BALB/c mice (or other appropriate strains) are used for the study.
-
Infection: Mice are infected intraperitoneally (IP) with a lethal dose of a bacterial pathogen (e.g., E. coli).
-
Treatment: At a specified time post-infection (e.g., 1 hour), mice are treated with the test compound (e.g., Ribocil C-PA at 100 mg/kg, IP), a vehicle control, or a standard antibiotic.
-
Monitoring: Survival of the mice is monitored for a defined period (e.g., 7 days).
Murine Pneumonia Model
-
Animals: Male CD-1 mice (or other appropriate strains) are used.
-
Infection: Mice are anesthetized and infected intranasally with a sublethal dose of a bacterial pathogen (e.g., E. coli).
-
Treatment: Treatment with the test compound, vehicle, or a standard antibiotic is initiated at a specified time post-infection (e.g., 2 hours) and may be administered multiple times.
-
Outcome Measurement: At a predetermined endpoint (e.g., 24 or 48 hours post-infection), mice are euthanized, and the lungs are harvested to determine the bacterial burden (CFU/g of tissue).
Conclusion
Ribocil-C and its derivatives represent a promising new class of antibiotics that target a novel and bacterial-specific RNA regulatory element. While the initial compound showed potent activity against Gram-positive bacteria, the development of Ribocil C-PA has successfully extended its spectrum to include challenging Gram-negative pathogens. The data presented in this guide highlight the potential of FMN riboswitch inhibitors as a viable strategy to combat the growing threat of antibiotic resistance. Further research and development in this area are warranted to fully explore the therapeutic potential of this compound class.
References
- 1. A Riboswitch-Driven Era of New Antibacterials [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ribocentre - Applications [riboswitch.ribocentre.org]
- 6. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Riboswitches as Drug Targets for Antibiotics [mdpi.com]
- 10. researchgate.net [researchgate.net]
Benchmarking Ribocil-C (Racemate) Against Other Riboflavin Synthesis Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial riboflavin synthesis pathway presents a compelling target for novel antibacterial agents due to its essential role in microbial physiology and its absence in humans. This guide provides a comparative analysis of Ribocil-C, a promising riboswitch inhibitor, against other inhibitors targeting various stages of the riboflavin biosynthesis pathway. The data presented is collated from publicly available research to facilitate an objective evaluation of their relative performance.
Introduction to Riboflavin Synthesis and its Inhibitors
Riboflavin (Vitamin B2) is a precursor to the essential cofactors flavin mononucleotide (FMN) and flavin adenine dinucleotide (FAD), which are critical for a wide range of cellular redox reactions. Bacteria synthesize riboflavin de novo through a dedicated pathway, making the enzymes and regulatory elements within this pathway attractive targets for antimicrobial drug discovery.
Inhibitors of this pathway can be broadly categorized based on their molecular targets:
-
FMN Riboswitch Ligands: These molecules, like Ribocil-C and roseoflavin, bind to the FMN riboswitch, a non-coding RNA element in the 5' untranslated region of genes involved in riboflavin synthesis and transport. This binding event induces a conformational change in the RNA, leading to premature transcription termination or inhibition of translation initiation, ultimately shutting down the riboflavin supply.
-
Enzyme Inhibitors: These compounds directly target the catalytic activity of enzymes in the riboflavin biosynthesis pathway, such as lumazine synthase and riboflavin synthase.
This guide will focus on comparing the performance of Ribocil-C with representative inhibitors from these categories.
Comparative Performance Data
The following tables summarize the available quantitative data for Ribocil-C and other selected riboflavin synthesis inhibitors. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions, bacterial strains, and assay methodologies.
FMN Riboswitch Inhibitors: Ribocil-C vs. Roseoflavin
Ribocil-C and roseoflavin both target the FMN riboswitch. While Ribocil-C is a synthetic mimic of FMN, roseoflavin is a natural antibiotic analog of riboflavin.
| Inhibitor | Target | Organism | Assay | Value | Reference |
| Ribocil-C | FMN Riboswitch | Escherichia coli | Reporter Gene Assay (in vivo) | EC50: 0.3 µM | [1] |
| FMN Riboswitch | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | MIC: 0.5 µg/mL | [2] | |
| Roseoflavin | FMN Riboswitch | Bacillus subtilis | In vitro Binding Assay | KD: ~100 nM | [3] |
| FMN Riboswitch | Staphylococcus aureus | Minimum Inhibitory Concentration (MIC) | - | [4] |
Note: A direct MIC comparison for roseoflavin in S. aureus from the same comparative study as Ribocil-C was not available in the searched literature.
Lumazine Synthase Inhibitors
Lumazine synthase catalyzes the formation of 6,7-dimethyl-8-ribityllumazine, a key intermediate in the pathway.
| Inhibitor | Organism | Assay | Value | Reference |
| (E)-5-Nitro-6-(2-hydroxystyryl)pyrimidine-2,4(1H,3H)-dione | Mycobacterium tuberculosis | Enzyme Inhibition Assay | Ki: 95 µM | [5][6] |
| (E)-5-nitro-6-(4-nitrostyryl)pyrimidine-2,4(1H,3H)-dione | Mycobacterium tuberculosis | Enzyme Inhibition Assay | Ki: 3.7 µM | [6] |
| 1,3,6,8-tetrahydroxy-2,7-naphthyridine derivative | Schizosaccharomyces pombe | Enzyme Inhibition Assay | Ki: 22 µM (in phosphate buffer) | [7] |
Riboflavin Synthase Inhibitors
Riboflavin synthase catalyzes the final step in the biosynthesis of riboflavin.
| Inhibitor | Organism | Assay | Value | Reference |
| 9-D-ribityl-1,3,7-trihydropurine-2,6,8-trione | Escherichia coli | Enzyme Inhibition Assay | Ki: 0.61 µM | [8] |
| 2-Phenylamidazo[2,1-b][9][10]benzothiazole derivatives | Brucella spp. | Enzyme Inhibition Assay | IC50: low micromolar range | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key experimental protocols cited in this guide.
In Vitro Transcription of FMN Riboswitch RNA
This protocol is essential for producing the RNA target for binding assays.
Materials:
-
Linearized DNA template containing the T7 RNA polymerase promoter upstream of the FMN riboswitch sequence.
-
T7 RNA Polymerase
-
NTPs (ATP, GTP, CTP, UTP)
-
Transcription Buffer (containing Tris-HCl, MgCl2, DTT, spermidine)
-
RNase inhibitor
-
DNase I
Procedure:
-
Assemble the transcription reaction by combining the DNA template, NTPs, transcription buffer, and T7 RNA polymerase.
-
Incubate the reaction at 37°C for 2-4 hours.
-
Treat the reaction with DNase I to remove the DNA template.
-
Purify the transcribed RNA using methods such as phenol:chloroform extraction followed by ethanol precipitation, or using a commercial RNA purification kit.
-
Quantify the RNA concentration and verify its integrity using gel electrophoresis.[3][9][11]
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Bacterial strain of interest
-
Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)
-
Test inhibitor (e.g., Ribocil-C)
-
96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a serial dilution of the inhibitor in the growth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the bacteria.
-
Include positive (bacteria with no inhibitor) and negative (medium only) controls.
-
Incubate the plate at the optimal growth temperature for the bacteria (e.g., 37°C) for 18-24 hours.
-
Determine the MIC by visually inspecting for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration of the inhibitor that shows no visible growth.[10][12][13][14][15]
Filter-Binding Assay for RNA-Ligand Interaction
This assay is used to determine the binding affinity (KD) of a ligand to an RNA molecule.
Materials:
-
Radiolabeled RNA (e.g., 32P-labeled FMN riboswitch RNA)
-
Unlabeled ligand (inhibitor)
-
Binding buffer
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter or phosphorimager
Procedure:
-
Incubate a fixed concentration of radiolabeled RNA with varying concentrations of the unlabeled ligand in the binding buffer to allow binding to reach equilibrium.
-
Filter the binding reactions through a stack of nitrocellulose and nylon membranes under vacuum. Proteins and RNA-protein/ligand complexes bind to the nitrocellulose membrane, while free RNA passes through and is captured by the nylon membrane.
-
Wash the filters with cold binding buffer to remove non-specifically bound molecules.
-
Quantify the radioactivity on both membranes using a scintillation counter or phosphorimager.
-
Calculate the fraction of bound RNA at each ligand concentration and fit the data to a binding curve to determine the dissociation constant (KD).[16][17][18][19][20]
Lumazine Synthase and Riboflavin Synthase Enzyme Activity Assays
These assays measure the catalytic activity of the respective enzymes and are used to determine the inhibitory potential (IC50 or Ki) of test compounds. The specific protocols can vary but generally involve:
-
Substrate Preparation: Preparing the specific substrates for lumazine synthase (5-amino-6-(D-ribitylamino)-2,4-(1H,3H)pyrimidinedione and 3,4-dihydroxy-2-butanone 4-phosphate) or riboflavin synthase (6,7-dimethyl-8-ribityllumazine).
-
Enzyme Reaction: Incubating the purified enzyme with its substrate(s) in a suitable buffer at an optimal temperature and pH.
-
Inhibitor Addition: Including varying concentrations of the test inhibitor in the reaction mixture.
-
Product Detection: Measuring the formation of the product over time. This can be done spectrophotometrically or fluorometrically, as the products of these reactions (6,7-dimethyl-8-ribityllumazine and riboflavin) have distinct absorbance and fluorescence properties.
-
Data Analysis: Calculating the initial reaction rates at different inhibitor concentrations to determine the IC50 or Ki value.[5][7][21]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams were generated using Graphviz.
Riboflavin Biosynthesis Pathway and Inhibitor Targets
References
- 1. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. RNA constructs and in vitro transcription. [bio-protocol.org]
- 4. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery and Development of a Small Molecule Library with Lumazine Synthase Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. A Novel Lumazine Synthase Inhibitor Derived from Oxidation of 1,3,6,8-Tetrahydroxy-2,7-naphthyridine to a Tetraazaperylenehexaone Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification of potential riboflavin synthase inhibitors by virtual screening and molecular dynamics simulation studies - Journal of King Saud University - Science [jksus.org]
- 9. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 10. 2.6.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
- 11. assets.fishersci.com [assets.fishersci.com]
- 12. microbe-investigations.com [microbe-investigations.com]
- 13. protocols.io [protocols.io]
- 14. Determination of the minimum inhibitory concentration (MIC) [bio-protocol.org]
- 15. Minimal Inhibitory Concentration (MIC) [protocols.io]
- 16. Filter-binding assay [gene.mie-u.ac.jp]
- 17. researchgate.net [researchgate.net]
- 18. Filter-binding assay for analysis of RNA-protein interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. revvity.com [revvity.com]
- 20. Protocol to measure protein-RNA binding using double filter-binding assays followed by phosphorimaging or high-throughput sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. kjom.org [kjom.org]
Assessing the Selectivity of Ribocil-C (Racemate) Against Eukaryotic RNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Ribocil-C's selectivity against eukaryotic RNA, juxtaposed with other RNA-targeting alternatives. The primary focus is to furnish objective data and detailed experimental context to inform research and development decisions. Ribocil-C, a synthetic small molecule, has garnered significant attention for its potent antibacterial activity by targeting bacterial riboswitches. A key aspect of its therapeutic potential lies in its selectivity for prokaryotic RNA over eukaryotic counterparts.
Mechanism of Action: The Basis of Selectivity
Ribocil-C functions as a highly selective inhibitor of the bacterial flavin mononucleotide (FMN) riboswitch.[1][2][3] Riboswitches are structured non-coding RNA elements found in the 5' untranslated regions of messenger RNA (mRNA) that regulate gene expression in response to binding a specific ligand.[3][4] The FMN riboswitch, upon binding its natural ligand FMN, undergoes a conformational change that typically leads to the termination of transcription or inhibition of translation of genes involved in riboflavin (vitamin B2) biosynthesis and transport.[5][6]
Ribocil-C acts as a synthetic mimic of FMN, binding to the aptamer domain of the FMN riboswitch.[5][6][7] This binding event represses the expression of the downstream genes, leading to riboflavin starvation and subsequent inhibition of bacterial growth.[5][8] The remarkable selectivity of Ribocil-C stems from the fact that riboswitches, particularly the FMN riboswitch, are predominantly found in bacteria and are largely absent in eukaryotes, especially mammals.[4][8] This fundamental difference in the genetic regulatory machinery between prokaryotes and eukaryotes is the cornerstone of Ribocil-C's favorable selectivity profile.
Comparative Analysis of RNA-Targeting Agents
The table below summarizes the selectivity of Ribocil-C in comparison to other molecules known to interact with RNA.
| Compound | Target RNA | Eukaryotic RNA Interaction | Mechanism of Selectivity |
| Ribocil-C (Racemate) | Bacterial FMN Riboswitch | Not reported; target is absent in eukaryotes.[8] | Target absence in host. |
| Roseoflavin | Bacterial FMN Riboswitch | Can be metabolized by eukaryotic cells, but primarily targets bacterial riboswitches. Potential for off-target effects on flavoproteins.[4][9] | Preferential binding to bacterial riboswitch; however, potential for off-target effects exists. |
| Aminoglycoside Antibiotics (e.g., Neomycin, Streptomycin) | Bacterial Ribosomal RNA (rRNA) | Can bind to eukaryotic rRNA, leading to toxicity. | Structural differences between prokaryotic and eukaryotic ribosomes. |
| Tetracycline | Bacterial Ribosomal RNA (rRNA) | Can affect mitochondrial protein synthesis in eukaryotes due to the similarity between mitochondrial and bacterial ribosomes. | Preferential binding to the bacterial 30S ribosomal subunit. |
Experimental Protocols
In Vitro Assessment of Riboswitch Binding Affinity
This protocol is adapted from studies characterizing the interaction of small molecules with RNA riboswitches.
Objective: To determine the binding affinity (Kd) of Ribocil-C and comparator compounds to the bacterial FMN riboswitch aptamer.
Materials:
-
Purified FMN riboswitch RNA aptamer from E. coli or other relevant bacteria.
-
Ribocil-C (racemate and individual enantiomers if available).
-
Comparator compounds (e.g., FMN, Roseoflavin).
-
Fluorescence spectrophotometer.
-
Binding buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2).
Methodology:
-
A solution of the FMN riboswitch aptamer is prepared in the binding buffer. The natural fluorescence of FMN is utilized in a competition assay.
-
A fixed concentration of FMN is added to the aptamer solution, and the baseline fluorescence is measured.
-
Increasing concentrations of Ribocil-C or the comparator compound are titrated into the solution.
-
The displacement of FMN from the riboswitch by the test compound results in a change in fluorescence intensity.
-
The data are fitted to a suitable binding isotherm to calculate the dissociation constant (Kd). A lower Kd value indicates a higher binding affinity.
Eukaryotic Cell Viability Assay
Objective: To assess the cytotoxic effects of Ribocil-C on eukaryotic cells as an indirect measure of off-target activity.
Materials:
-
Human cell lines (e.g., HEK293, HepG2).
-
Cell culture medium and supplements.
-
Ribocil-C.
-
Positive control (e.g., a known cytotoxic agent).
-
Cell viability reagent (e.g., MTT, PrestoBlue).
-
Microplate reader.
Methodology:
-
Eukaryotic cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with a range of concentrations of Ribocil-C for 24 to 72 hours.
-
Following the incubation period, the cell viability reagent is added to each well.
-
The absorbance or fluorescence is measured using a microplate reader.
-
The concentration of Ribocil-C that causes a 50% reduction in cell viability (IC50) is calculated. A high IC50 value is indicative of low cytotoxicity and high selectivity.
Visualizing the Mechanism and Workflow
To further elucidate the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Mechanism of Ribocil-C's selective action on bacterial versus eukaryotic cells.
Caption: Workflow for assessing the selectivity of RNA-targeting compounds.
Conclusion
The available evidence strongly supports the high selectivity of Ribocil-C for bacterial FMN riboswitches over any known eukaryotic RNA targets. This selectivity is fundamentally based on the absence of its specific RNA target in eukaryotic cells. While other RNA-targeting agents, such as certain antibiotics, can exhibit off-target effects in eukaryotes due to conserved RNA structures like the ribosome, Ribocil-C's unique mechanism of action provides a significant advantage in terms of its selectivity profile. For researchers and drug developers, this makes Ribocil-C and the broader class of riboswitch inhibitors a promising avenue for the development of novel antibacterial agents with a potentially wide therapeutic window. Further studies, such as comprehensive transcriptome-wide analyses in eukaryotic systems, would be beneficial to definitively rule out any unforeseen off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selective small-molecule inhibition of an RNA structural element - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Opportunities for Riboswitch Inhibition by Targeting Co-Transcriptional RNA Folding Events - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Atomic resolution mechanistic studies of ribocil: A highly selective unnatural ligand mimic of the E. coli FMN riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. A Gram-Negative Antibiotic Active Through Inhibition of an Essential Riboswitch - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dual-Targeting Small-Molecule Inhibitors of the Staphylococcus aureus FMN Riboswitch Disrupt Riboflavin Homeostasis in an Infectious Setting - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ribocil-C (Racemate): A Step-by-Step Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper disposal of Ribocil-C (Racemate), a selective inhibitor of bacterial riboflavin riboswitches. Adherence to these procedures is critical to ensure personnel safety and environmental compliance.
I. Immediate Safety and Hazard Information
Ribocil-C (Racemate) is a chemical compound that requires careful handling. According to its Safety Data Sheet (SDS), it presents the following hazards:
-
Acute oral toxicity (Category 4): Harmful if swallowed.[1]
-
Skin corrosion/irritation (Category 2): Causes skin irritation.[1]
-
Serious eye damage/eye irritation (Category 2A): Causes serious eye irritation.[1]
-
Specific target organ toxicity, single exposure (Category 3): May cause respiratory irritation.[1]
Personnel handling Ribocil-C (Racemate) must wear appropriate Personal Protective Equipment (PPE), including protective gloves, clothing, and eye/face protection.[1] Work should be conducted in a well-ventilated area to avoid inhaling dust, fumes, or vapors.[1]
II. Quantitative Data Summary
While specific quantitative data for the disposal of Ribocil-C is not available, the following table summarizes key hazard classifications from the available Safety Data Sheet.
| Hazard Classification | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Data sourced from the Ribocil Safety Data Sheet.[1]
III. Detailed Disposal Protocol for Ribocil-C (Racemate)
This protocol outlines the step-by-step procedure for the safe disposal of Ribocil-C (Racemate) and contaminated materials.
1. Waste Segregation and Collection:
-
Solid Waste:
-
Chemically contaminated solid waste, such as gloves, absorbent paper, and empty vials, should be collected in a designated, leak-proof container.[2]
-
This container must be clearly labeled as "Hazardous Waste" and "Ribocil-C (Racemate) Waste."
-
For sharps waste (needles, syringes), use a designated sharps container that is also labeled with the chemical contaminant.
-
-
Liquid Waste:
-
Unused or waste solutions of Ribocil-C (Racemate) should be collected in a separate, compatible, and leak-proof container with a screw-on cap.[2][3] Do not use corks or parafilm to seal the container.[2]
-
The container must be labeled as "Hazardous Waste" and list all chemical constituents, including solvents.[4]
-
Store liquid waste in secondary containment to prevent spills.[2][3]
-
-
Empty Containers:
-
Original containers of Ribocil-C (Racemate) should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol, followed by water) before disposal as regular trash.[3][5]
-
The rinsate from this process must be collected and disposed of as hazardous liquid waste.[3][5]
-
Deface the original label on the empty container before discarding it.[5]
-
2. Labeling and Documentation:
-
All hazardous waste containers must be tagged with a hazardous waste label.[2][4]
-
The label must include:
-
The full chemical name: "Ribocil-C (Racemate)". Avoid abbreviations or chemical formulas.[4]
-
The quantity of waste.
-
The date of waste generation.[4]
-
The location of origin (e.g., laboratory room number).[4]
-
The name and contact information of the principal investigator.[4]
-
Appropriate hazard pictograms.[4]
-
3. Storage of Waste:
-
Store hazardous waste in a designated, secure area away from general laboratory traffic.
-
Ensure that incompatible waste types are segregated to prevent accidental reactions.[3]
-
Keep all waste containers securely closed except when adding waste.[2][3]
4. Disposal Procedure:
-
Do not dispose of Ribocil-C (Racemate) down the drain or in the regular trash. [4][6]
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[4]
-
Follow all institutional and local regulations for hazardous waste disposal.[1]
IV. Visual Workflow for Ribocil-C (Racemate) Disposal
The following diagram illustrates the logical workflow for the proper disposal of Ribocil-C (Racemate).
Caption: Workflow for the safe disposal of Ribocil-C (Racemate).
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 3. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 4. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling Ribocil-C (Racemate)
Essential Safety and Handling Guide for Ribociclib
Disclaimer: The following information pertains to Ribociclib. It is assumed that "Ribocil-C (Racemate)" is a related compound with a similar safety profile. Always consult the specific Safety Data Sheet (SDS) for the exact material you are handling and follow your institution's safety protocols.
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ribociclib. Adherence to these guidelines is essential for ensuring personal safety and proper disposal.
Hazard Identification and Classification
Ribociclib is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1]
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
Personal Protective Equipment (PPE)
The following PPE is mandatory when handling Ribociclib to minimize exposure and ensure personal safety.[1][2][3]
| Protection Type | Specification | Purpose |
| Eye/Face Protection | Safety goggles with side-shields. | To protect eyes from splashes and dust.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | To prevent skin contact.[1][3] |
| Skin and Body Protection | Impervious clothing, such as a lab coat. | To protect skin and clothing from contamination.[1][3] |
| Respiratory Protection | Suitable respirator (e.g., N95 or higher). | To prevent inhalation of dust or aerosols, especially when not working in a fume hood.[1][3] |
Operational and Disposal Plans
Engineering Controls
-
Ventilation: Always handle Ribociclib in a well-ventilated area.[2]
-
Fume Hood: For procedures that may generate dust or aerosols, a chemical fume hood is required.[2]
-
Safety Stations: Ensure that a safety shower and an eyewash station are readily accessible.[1][2]
Step-by-Step Handling Protocol
-
Preparation:
-
Read and understand the Safety Data Sheet (SDS) for Ribociclib.
-
Ensure the work area is clean and uncluttered.
-
Assemble all necessary equipment and PPE.
-
-
Donning PPE:
-
Put on a lab coat, ensuring it is fully buttoned.
-
Put on safety goggles.
-
Put on a respirator, if required.
-
Wash hands thoroughly and then put on gloves, ensuring the cuffs of the gloves go over the cuffs of the lab coat.
-
-
Handling the Compound:
-
Dispense the required amount of Ribociclib carefully to avoid generating dust.
-
If creating solutions, add the solid to the solvent slowly.
-
Keep containers with Ribociclib tightly sealed when not in use.
-
Avoid all direct contact with the compound.
-
-
After Handling:
-
Decontaminate all surfaces and equipment used.
-
Properly label and store any remaining Ribociclib according to storage requirements (often at -20°C, protected from light).[4]
-
-
Doffing PPE:
-
Remove gloves using a technique that avoids skin contact with the contaminated exterior.
-
Remove the lab coat.
-
Remove safety goggles and respirator.
-
Wash hands thoroughly with soap and water.
-
Spill Management
In the event of a spill, follow these procedures immediately:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Protect: Put on the appropriate PPE, including a respirator.
-
Contain: Cover the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Clean: Carefully sweep or scoop the contained material into a suitable, labeled container for hazardous waste.
-
Decontaminate: Clean the spill area with a suitable decontaminating agent.
-
Dispose: Dispose of all contaminated materials as hazardous waste.
Disposal Plan
-
Chemical Waste: All unused Ribociclib and solutions containing it must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: All disposable PPE (gloves, etc.), absorbent materials from spills, and any other contaminated labware must be collected in a designated, sealed hazardous waste container.
-
Do Not: Do not dispose of Ribociclib or contaminated materials in the regular trash or down the drain.[5]
Visual Workflow
The following diagram illustrates the standard procedure for donning and doffing Personal Protective Equipment to ensure safety when handling chemical compounds like Ribociclib.
Caption: PPE Donning and Doffing Workflow for Handling Ribociclib.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
